molecular formula C10H12FNO2 B13510472 methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B13510472
M. Wt: 197.21 g/mol
InChI Key: BZIPAMJMCZCLFS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

BZIPAMJMCZCLFS-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

[1]

Executive Summary

Target Molecule: Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate CAS (HCl Salt): 176896-74-5 Core Application: Non-canonical amino acid building block for peptidomimetics, 18F-radiotracers, and fluorinated pharmaceutical intermediates.[1][2]

This guide details the synthesis of the methyl ester of L-3-fluorophenylalanine.[1] While the parent amino acid is commercially available, the esterification step is a critical gateway for peptide coupling and medicinal chemistry modifications. The introduction of the fluorine atom at the meta position of the phenyl ring alters the electronic properties (Hammett

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis is best approached via the activation of the carboxylic acid of the parent L-amino acid.[1] For de novo synthesis (if the amino acid is unavailable), an Erlenmeyer-Plöchl azlactone route followed by enzymatic resolution is the industrial standard.

Retrosynthetic Disconnection (DOT Visualization)

RetrosynthesisTargetTarget Ester(this compound)AcidPrecursor Acid(L-3-Fluorophenylalanine)Target->AcidFischer Esterification(MeOH, SOCl2)AldehydeStarting Material(3-Fluorobenzaldehyde)Acid->AldehydeErlenmeyer Azlactone+ Asymmetric Hydrogenation

Figure 1: Retrosynthetic analysis showing the direct esterification route (primary) and the de novo construction route (secondary).

Part 2: Primary Protocol – Thionyl Chloride Mediated Esterification

Methodology: Fischer Esterification via Acyl Chloride Intermediate Scale: Laboratory (1–50 g) Yield Potential: 90–98%

This is the "Gold Standard" method for research laboratories.[1] It generates anhydrous HCl in situ, driving the equilibrium toward the ester while precipitating the product as a stable hydrochloride salt.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleHazards
L-3-Fluorophenylalanine 1.0SubstrateIrritant
Thionyl Chloride (SOCl₂) 2.5–3.0Activating AgentCorrosive, Water Reactive
Methanol (Anhydrous) SolventSolvent/ReactantFlammable, Toxic
Diethyl Ether WashAnti-solventFlammable, Peroxide former
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Solvent Charge: Add anhydrous methanol (10 mL per gram of amino acid) to the RBF. Cool the system to 0°C using an ice-water bath.[1]

  • Activation (Exothermic): Add thionyl chloride (SOCl₂) dropwise via the addition funnel over 20 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. The reaction of SOCl₂ with MeOH generates HCl gas and methyl sulfite intermediates; vigorous off-gassing will occur.[1]

  • Substrate Addition: Once the SOCl₂ addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add L-3-fluorophenylalanine (solid) in one portion.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1) or LC-MS.[1] The starting zwitterionic amino acid will disappear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to remove solvent and excess HCl/SOCl₂.

    • Co-evaporation:[1] Add fresh methanol (20 mL) and re-evaporate to ensure complete removal of acid traces. Repeat twice.

  • Isolation: The residue will be a white to off-white solid.[1] Triturate with cold diethyl ether (or MTBE) to remove non-polar impurities. Filter the white solid and dry under high vacuum.[1]

Mechanistic Pathway[8][9]

MechanismStep1SOCl2 + MeOH → MeOS(O)Cl + HClStep2Amino Acid Protonation(R-COOH → R-C+(OH)2)Step1->Step2HCl GenerationStep3Nucleophilic Attack(MeOH adds to Carbonyl)Step2->Step3Step4Elimination of H2OFormation of EsterStep3->Step4- H2O

Figure 2: Simplified mechanistic flow of the acid-catalyzed esterification.

Part 3: Alternative Protocol – TMSCl / Methanol

Methodology: In-situ HCl Generation via Silyl Ether Hydrolysis Audience: Suitable for parallel synthesis or when handling highly acid-sensitive substrates.[1]

Concept: Trimethylsilyl chloride (TMSCl) reacts with methanol to produce anhydrous HCl and methoxytrimethylsilane. This method is milder and avoids the release of SO₂ gas.[1]

  • Procedure:

    • Suspend L-3-fluorophenylalanine (1.0 equiv) in anhydrous methanol (10 vol).

    • Add TMSCl (2.5 equiv) dropwise at room temperature.

    • Stir at room temperature for 12–18 hours (or reflux for 2 hours for faster conversion).

    • Concentrate in vacuo to afford the hydrochloride salt directly.[1]

Part 4: Analytical Validation & Quality Control

Nuclear Magnetic Resonance (NMR)

The 3-fluorine substituent introduces distinctive splitting patterns due to


  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.6–8.8 (br s, 3H, NH₃⁺).
      
    • 
       7.35 (m, 1H, Ar-H), 7.0–7.2 (m, 3H, Ar-H). Note: Aromatic signals will appear as complex multiplets due to J(H-F) coupling.
      
    • 
       4.25 (t, 1H, 
      
      
      -CH).
    • 
       3.68 (s, 3H, O-CH₃).
      
    • 
       3.15 (dd, 1H, 
      
      
      -CH₂), 3.05 (dd, 1H,
      
      
      -CH₂).
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • 
       -112 to -114 ppm (multiplet).[1] Diagnostic signal.
      
Physical Properties[10][11]
  • Appearance: White crystalline solid (HCl salt).

  • Melting Point: Typically 155–165°C (Decomposes).

  • Solubility: Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexanes.[1]

Part 5: Handling & Stability (Self-Validating Systems)

To ensure the protocol is self-validating, researchers should observe the following checkpoints:

  • The "Clear Solution" Check: During the reflux in Method 1, the reaction mixture must transition from a suspension (undissolved amino acid) to a completely clear solution. If solids remain after 2 hours, add 0.5 equiv more SOCl₂.[1]

  • The "Ether" Check: Upon adding diethyl ether to the crude oil/solid, a white precipitate must form.[1] If the product oils out instead of crystallizing, the methanol content is too high. Re-evaporate and try again.

  • Storage: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability. The free base (generated by neutralizing with NaHCO₃) is unstable and prone to diketopiperazine formation (dimerization) if left in solution.

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides. Molecules, 2008, 13(5), 1111-1119.

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Chemical Reviews, 2020.[1]

  • Synthesis of Unnatural Amino Acids. Organic Syntheses, Coll. Vol. 10, p. 231.[1]

The Fluorinated Advantage: A Technical Guide to the Therapeutic Applications of Fluorinated Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fluorine into Phenylalanine

In the landscape of modern drug discovery and chemical biology, the strategic modification of amino acids offers a powerful lever to enhance therapeutic efficacy and elucidate complex biological mechanisms. Among these modifications, the substitution of hydrogen with fluorine in the essential amino acid phenylalanine stands out for its profound and often beneficial impact on molecular properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively modulate the acidity, basicity, hydrophobicity, and metabolic stability of the parent molecule.[1][2][3] This guide provides an in-depth exploration of the therapeutic applications of fluorinated phenylalanine, from its role as a targeted anti-cancer agent to its use as a sophisticated probe in protein engineering and diagnostic imaging.

The introduction of fluorine into the phenylalanine ring system can significantly alter its electronic properties, influencing non-covalent interactions that are critical for molecular recognition and binding affinity.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, a property that can be leveraged to improve the pharmacokinetic profiles of peptide-based drugs.[4] These fluorinated analogs can be synthesized through various methods, including direct fluorination and multi-step pathways from fluorinated precursors, allowing for the precise placement of fluorine atoms to achieve desired effects.[5] This guide will delve into the core applications of these versatile molecules, providing both the theoretical underpinnings and practical methodologies for their use in research and development.

Part 1: Fluorinated Phenylalanine in Oncology

The aberrant metabolism of cancer cells presents a therapeutic window for targeted drug delivery. Many cancer types upregulate specific amino acid transporters to fuel their rapid proliferation, a feature that can be exploited by "Trojan horse" strategies.

Section 1.1: A "Trojan Horse" for Cancer Therapy

A key player in the increased amino acid metabolism of cancer cells is the L-type amino acid transporter 1 (LAT1), which is overexpressed in a wide range of human cancers and is associated with poor prognosis.[6] LAT1 facilitates the transport of large neutral amino acids, including phenylalanine, into the cell. Fluorinated phenylalanine analogs are recognized and transported by LAT1, allowing for the selective delivery of cytotoxic payloads to cancer cells.[2]

This "Trojan horse" approach is exemplified by the anticancer drug melflufen, a dipeptide of melphalan and p-fluoro-L-phenylalanine.[3] Once inside the cancer cell, melflufen is hydrolyzed by peptidases, releasing the alkylating agent melphalan to exert its cytotoxic effect. The fluorophenylalanine moiety enhances the cellular uptake and efficacy of the drug.[7]

The cytotoxic potential of fluorinated phenylalanine derivatives can be quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical parameter in determining the potency of a compound.

CompoundCell LineIC50 (µM)Citation
Melphalanyl-p-L-fluorophenylalanine ethyl ester (J1)CCRF-CEM (T-cell leukemia)Not explicitly provided, but showed greater tumor regression than melphalan[7]
2c (p-nitro substituent)MCF-7 (breast cancer)100[8]
Imatinib (for comparison)MCF-7 (breast cancer)98[8]
Section 1.2: In Vivo Imaging with Positron Emission Tomography (PET)

Radiolabeled amino acids have emerged as valuable tools for the diagnostic imaging of tumors. Positron Emission Tomography (PET) with ¹⁸F-labeled fluorophenylalanine analogs offers several advantages over the more commonly used ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG). Notably, ¹⁸F-labeled amino acids exhibit lower uptake in normal brain tissue, leading to higher contrast images of brain tumors.[9]

Several ¹⁸F-fluorophenylalanine tracers have been developed and evaluated for their tumor imaging potential.[6][10] These tracers are taken up by cancer cells via amino acid transporters, providing a measure of tumor metabolic activity. The standardized uptake value (SUV) and the tumor-to-brain ratio (TBR) are key quantitative metrics in PET imaging.

TracerTumor ModelSUVmaxTumor-to-Brain Ratio (TBrR)Citation
3-l-[¹⁸F]FPheOrthotopic U87 MG (glioblastoma)107.6 ± 11.3Not explicitly provided, but tumor was clearly delineated[10][11]
3-d-[¹⁸F]FPheOrthotopic U87 MG (glioblastoma)86.0 ± 4.3Not explicitly provided, but tumor was clearly delineated[10][11]
[¹⁸F]FETOrthotopic U87 MG (glioblastoma)90.2 ± 7.7Not explicitly provided, but tumor was clearly delineated[10][11]
¹⁸F-FDOPALow-grade glioma (canine)2.292.22[12]
¹⁸F-FDOPAGrade 1 meningioma (canine)3.721.95[12]

Part 2: Applications in Neurological Disorders

The ability of fluorinated phenylalanine analogs to cross the blood-brain barrier and participate in specific metabolic pathways makes them valuable tools for studying and diagnosing neurological disorders.

Section 2.1: PET Imaging in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the striatum. L-3,4-dihydroxy-6-[¹⁸F]fluorophenylalanine (⁶-[¹⁸F]Fluoro-L-DOPA or ¹⁸F-DOPA) is a radiolabeled analog of L-DOPA, the precursor to dopamine.[13]

¹⁸F-DOPA PET imaging allows for the in vivo assessment of the integrity of the presynaptic dopaminergic system. The tracer is taken up by dopaminergic neurons, converted to ¹⁸F-fluorodopamine by L-amino acid decarboxylase, and stored in synaptic vesicles.[13] A reduced ¹⁸F-DOPA uptake in the striatum is a hallmark of Parkinson's disease and can be detected in the early stages of the disease.[5]

Part 3: A Tool for Protein Engineering and Drug Discovery

The incorporation of fluorinated phenylalanine into peptides and proteins is a powerful strategy for enhancing their therapeutic properties and for studying their structure and function.

Section 3.1: Enhancing Protein Stability and Function

The introduction of fluorine can increase the thermal and metabolic stability of therapeutic proteins and peptide-based vaccines.[14][15] This is attributed to the increased hydrophobicity and altered electronic properties of the fluorinated aromatic ring, which can lead to more stable protein folding.[1] The enhanced stability can translate to a longer shelf-life and improved in vivo performance of protein-based therapeutics.

Furthermore, the incorporation of fluorinated phenylalanine can modulate the biological activity of peptides and proteins. For instance, substitution of phenylalanine with 3-fluoro-L-phenylalanine in the PvuII endonuclease resulted in a two-fold increase in its enzymatic activity.[10]

Section 3.2: Probing Protein Structure and Dynamics with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift range.[6] Since fluorine is absent in biological systems, the site-specific incorporation of fluorinated phenylalanine provides a background-free window into the local environment of the protein.[16]

¹⁹F NMR can be used to study protein-ligand interactions, conformational changes, and protein dynamics with high sensitivity.[16][17] Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine binding affinities and to screen for fragment-based drug leads.[17]

Part 4: Experimental Protocols

Protocol 4.1: Site-Specific Incorporation of Fluorinated Phenylalanine into Proteins in E. coli

This protocol describes the incorporation of a fluorinated phenylalanine analog at a specific site in a protein in response to an amber stop codon (TAG) using an evolved aminoacyl-tRNA synthetase/tRNA pair.[3][18]

Materials:

  • E. coli strain (e.g., BL21(DE3)) co-transformed with the expression plasmid for the target protein (with a TAG codon at the desired position) and the plasmid encoding the evolved synthetase/tRNA pair.

  • Minimal media supplemented with necessary antibiotics and the fluorinated phenylalanine analog (e.g., 1 mM 4-fluorophenylalanine).

  • IPTG for induction.

Procedure:

  • Inoculate a starter culture of the co-transformed E. coli in minimal media and grow overnight at 37°C.

  • Inoculate a larger volume of minimal media containing the fluorinated phenylalanine analog and antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation.

  • Purify the fluorinated protein using standard chromatography techniques.

G cluster_0 Genetic Machinery cluster_1 Cellular Environment cluster_2 Output Plasmid 1 Target Gene (with TAG codon) E. coli Host E. coli BL21(DE3) Plasmid 1->E. coli Host Plasmid 2 Evolved Synthetase/tRNA Pair Plasmid 2->E. coli Host Ribosome Ribosome E. coli Host->Ribosome FPhe Fluorinated Phenylalanine FPhe->E. coli Host Fluorinated Protein Target Protein with FPhe Ribosome->Fluorinated Protein

Caption: Workflow for site-specific incorporation of fluorinated phenylalanine.

Protocol 4.2: In Vitro Cytotoxicity Assay of a Fluorinated Phenylalanine Analog against Cancer Cell Lines

This protocol outlines a standard MTT assay to determine the IC50 value of a fluorinated phenylalanine compound.[9][14][19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • 96-well plates.

  • Complete cell culture medium.

  • Fluorinated phenylalanine compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the fluorinated phenylalanine compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (solvent only).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Solubilize Add MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for an in vitro cytotoxicity assay.

Protocol 4.3: Preclinical ¹⁸F-FDOPA PET/CT Imaging of a Xenograft Tumor Model

This protocol provides a general workflow for PET/CT imaging of a tumor-bearing mouse.[10][11]

Materials:

  • Tumor-bearing mouse (e.g., with a subcutaneous U87 MG xenograft).

  • ¹⁸F-DOPA radiotracer.

  • Small animal PET/CT scanner.

  • Anesthesia system.

Procedure:

  • Fast the mouse for 4-6 hours before imaging.

  • Anesthetize the mouse using isoflurane.

  • Inject the ¹⁸F-DOPA tracer intravenously (e.g., via the tail vein).

  • Allow for a 60-minute uptake period.

  • Position the mouse in the PET/CT scanner and acquire a CT scan for anatomical reference.

  • Acquire a PET scan for a specified duration (e.g., 10-20 minutes).

  • Reconstruct the PET and CT images and co-register them.

  • Analyze the images to determine the SUVmax in the tumor and other tissues of interest.

G Fast Animal Fast Animal Anesthetize Anesthetize Fast Animal->Anesthetize Inject Tracer Inject Tracer Anesthetize->Inject Tracer Uptake Period Uptake Period Inject Tracer->Uptake Period CT Scan CT Scan Uptake Period->CT Scan PET Scan PET Scan CT Scan->PET Scan Image Analysis Image Analysis PET Scan->Image Analysis

Caption: Workflow for preclinical PET/CT imaging.

Protocol 4.4: ¹⁹F NMR Analysis of a Protein Containing Fluorinated Phenylalanine

This protocol describes the basic steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a fluorinated protein.[16][17]

Materials:

  • Purified protein containing a fluorinated phenylalanine residue.

  • NMR buffer (e.g., phosphate buffer in D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Prepare the protein sample to a suitable concentration (e.g., 50-100 µM) in the NMR buffer.

  • Transfer the sample to an NMR tube.

  • Place the NMR tube in the spectrometer and lock and shim the instrument.

  • Set up the ¹⁹F NMR experiment, specifying the appropriate spectral width and number of scans.

  • Acquire the ¹⁹F NMR spectrum.

  • Process the data (Fourier transformation, phasing, and baseline correction).

  • Analyze the chemical shifts and line shapes of the fluorine signals.

G Prepare Sample Prepare Sample Acquire Spectrum Acquire Spectrum Prepare Sample->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data Analyze Spectrum Analyze Spectrum Process Data->Analyze Spectrum

Caption: Workflow for ¹⁹F NMR analysis.

Protocol 4.5: LAT1 Inhibition Assay

This protocol outlines a competitive binding assay to assess the ability of a compound to inhibit the uptake of a radiolabeled substrate via the LAT1 transporter.[4][20][21]

Materials:

  • Cells overexpressing LAT1 (e.g., A549 cells).

  • 24-well plates.

  • Radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine).

  • Test compound (potential inhibitor).

  • Uptake buffer (e.g., HBSS).

  • Lysis buffer.

  • Scintillation counter.

Procedure:

  • Seed the LAT1-expressing cells in a 24-well plate and grow to confluency.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 10 minutes).

  • Add the radiolabeled substrate to the wells and incubate for a defined time (e.g., 5 minutes).

  • Stop the uptake by washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the radiolabeled substrate uptake (IC50).

G Seed Cells Seed Cells Pre-incubate with Inhibitor Pre-incubate with Inhibitor Seed Cells->Pre-incubate with Inhibitor Add Radiolabeled Substrate Add Radiolabeled Substrate Pre-incubate with Inhibitor->Add Radiolabeled Substrate Stop Uptake Stop Uptake Add Radiolabeled Substrate->Stop Uptake Lyse Cells Lyse Cells Stop Uptake->Lyse Cells Measure Radioactivity Measure Radioactivity Lyse Cells->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Caption: Workflow for a LAT1 inhibition assay.

Part 5: Future Perspectives and Conclusion

The therapeutic applications of fluorinated phenylalanine continue to expand as our understanding of its biological effects deepens. Future research is likely to focus on the development of novel fluorinated phenylalanine-based drugs with improved targeting and reduced off-target toxicity. The use of these analogs in combination with other therapeutic modalities, such as immunotherapy, also holds significant promise.

In the realm of diagnostics, the development of new ¹⁸F-labeled fluorophenylalanine tracers with enhanced tumor specificity and faster clearance from non-target tissues will further improve the accuracy of PET imaging. In protein engineering, the incorporation of multiple, distinct fluorinated amino acids into a single protein will enable more sophisticated studies of protein structure and dynamics.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Langen, K. J., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6093. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Gullbo, J., et al. (2004). Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo. Investigational New Drugs, 22(4), 411–420. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

  • ResearchGate. (2025, October 15). (PDF) Evaluation of 3-L- and 3-D-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. [Link]

  • Galles, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • Kim, C. S., et al. (2020). A Novel Structural Modification Strategy to Incorporate LAT-1 Transporter Inhibitory Activity. Pharmaceuticals, 13(5), 88. [Link]

  • Galles, J. D., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bio-protocol, 13(21), e4833. [Link]

  • Chen, W., et al. (2006). 18F-FDOPA PET imaging of brain tumors: comparison study with 18F-FDG PET and evaluation of diagnostic accuracy. Journal of Nuclear Medicine, 47(6), 904–911. [Link]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4), 1-4. [Link]

  • Heiss, W. D., & Hilker, R. (2004). The sensitivity of 18-fluorodopa positron emission tomography in Parkinson's disease. European Journal of Neurology, 11(5), 283–285. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429–1443. [Link]

  • National Center for Biotechnology Information. (2005, March 21). L-3,4-Dihydroxy-6-[18F]fluorophenylalanine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Lee, J. Y., et al. (2022). Case Report: 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma. Frontiers in Veterinary Science, 9, 908848. [Link]

  • Dragulska, S., et al. (2020). Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. Biomolecules, 10(4), 579. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 8). The Role of Fluorinated Amino Acids in Modern Drug Design. [Link]

  • Huttunen, K. M., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 22(25), 13891. [Link]

  • Galles, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Chatterjee, A., & Peter, J. V. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(13), 3226. [Link]

  • Gullbo, J., et al. (2004). Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo. PubMed. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

  • Richmond, M. H. (1963). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. Biochemical Journal, 88(3), 452–459. [Link]

  • Ibrahim, D., & Fotiadis, D. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and scintillation proximity assay. Frontiers in Molecular Biosciences, 10, 1133968. [Link]

  • Nanyang Technological University. (2020, September 23). 'Trojan horse' approach kills cancer cells without using drugs. [Link]

  • Lee, J. Y., et al. (2022). Case Report: 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma. Frontiers. [Link]

  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • ETH Zurich. (2025, December 10). A Trojan horse for artificial amino acids. [Link]

  • MDPI. (2025, May 14). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

  • Galles, J. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. [Link]

  • ResearchGate. (2025, August 10). 18F-FDOPA PET/CT in Oncology: Procedural Guideline by the Korean Society of Nuclear Medicine | Request PDF. [Link]

  • IRIS UniPA. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • SNMMI. (2013, May). Fluorodopa F-18. [Link]

  • Semantic Scholar. (2006, June 1). 18F-FDOPA PET imaging of brain tumors: comparison study with 18F-FDG PET and evaluation of diagnostic accuracy. [Link]

  • Kim, J. Y., et al. (2024). 18F-FDOPA PET/CT in Oncology: Procedural Guideline by the Korean Society of Nuclear Medicine. Nuclear Medicine and Molecular Imaging, 58(1), 1–13. [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. [Link]

  • Al-Suwaidan, I. A., et al. (2019). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

Sources

A Guide to the Mechanism of Action of 3-Fluorophenylalanine Containing Peptides: A Tool for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative approach to modulate biological function and enhance therapeutic potential. Among these, 3-Fluorophenylalanine (3-F-Phe) has garnered significant attention for its unique ability to subtly perturb and probe molecular interactions. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of 3-F-Phe-containing peptides, offering insights into their design, synthesis, and application for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: Subtle Power in a Single Atom

The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine introduces minimal steric hindrance due to fluorine's small van der Waals radius, which is only slightly larger than that of hydrogen. However, the profound impact of this substitution lies in the high electronegativity of the fluorine atom. This fundamental property alters the electronic distribution of the aromatic ring, influencing a cascade of molecular interactions that are critical for peptide and protein function.[1][2]

The introduction of fluorine can modulate a range of physicochemical properties, including:

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, rendering the peptide less susceptible to enzymatic degradation by proteases.[1][3][4] This increased metabolic stability is a significant advantage in the development of peptide-based therapeutics.

  • Electronic Effects: The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, influencing cation-π, π-π, and other non-covalent interactions that are crucial for receptor binding and molecular recognition.[5][6]

These altered properties make 3-F-Phe a powerful tool for fine-tuning the biological activity, stability, and pharmacokinetic profiles of peptides.[1][3]

Impact on Peptide and Protein Structure and Function

The incorporation of 3-F-Phe can induce significant, though often subtle, changes in the structure and function of peptides and proteins. These modifications are highly context-dependent, relying on the specific location and surrounding microenvironment of the substitution.

Probing and Modulating Protein Stability and Folding

Fluorinated amino acids are valuable tools for investigating protein folding and stability. The introduction of 3-F-Phe can either stabilize or destabilize a protein fold, depending on the nature of the interactions it disrupts or forms. For instance, the altered electronic properties of the fluorinated ring can impact stabilizing aromatic-aromatic or cation-π interactions within the protein core.[1] Researchers can utilize this to probe the energetic contributions of specific phenylalanine residues to the overall stability of a protein.[7][8]

Fine-Tuning Ligand-Receptor and Protein-Protein Interactions

The ability of 3-F-Phe to modulate non-covalent interactions is particularly valuable in the study and design of high-affinity binding partners. By altering the electrostatic potential of the phenyl ring, researchers can enhance or diminish the binding affinity of a peptide for its target receptor or protein.[9] This principle is widely applied in drug discovery to optimize the potency and selectivity of peptide-based therapeutics.[2][10] For example, the introduction of 3-F-Phe has been shown to influence the binding of peptides to receptors involved in metabolic disorders and oncology.[1][3]

The following diagram illustrates the potential effects of 3-F-Phe incorporation on protein interactions:

G cluster_0 Native Peptide cluster_1 3-F-Phe Peptide Phe Phe Receptor_A Receptor Phe->Receptor_A Cation-π Interaction 3F_Phe 3-F-Phe Phe->3F_Phe Substitution Receptor_B Receptor 3F_Phe->Receptor_B Altered Interaction

Caption: Substitution of Phenylalanine with 3-Fluorophenylalanine can alter non-covalent interactions with a target receptor.

Experimental Workflows and Methodologies

The investigation of 3-F-Phe-containing peptides involves a combination of chemical synthesis, biochemical assays, and biophysical characterization techniques.

Synthesis of 3-Fluorophenylalanine Containing Peptides

The most common method for synthesizing peptides containing 3-F-Phe is solid-phase peptide synthesis (SPPS).[3] This technique allows for the controlled, stepwise addition of amino acids, including non-canonical ones like 3-F-Phe, to a growing peptide chain attached to a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected 3-F-Phe using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF). Add this activated amino acid to the deprotected resin to form the peptide bond.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Biophysical Characterization and Functional Assays

A variety of techniques can be employed to characterize the impact of 3-F-Phe incorporation on peptide structure and function.

Technique Purpose Key Parameters Measured
Circular Dichroism (CD) Spectroscopy To assess changes in secondary structure (α-helix, β-sheet content).Molar ellipticity as a function of wavelength.
Fluorescence Spectroscopy To study changes in the local environment of aromatic residues and ligand binding.[11][12]Emission wavelength, quantum yield, fluorescence anisotropy.
Nuclear Magnetic Resonance (NMR) Spectroscopy To obtain high-resolution structural information and probe dynamics. ¹⁹F NMR is particularly powerful for studying the local environment of the fluorinated residue.[8][12][13][14]Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs).
Isothermal Titration Calorimetry (ITC) To determine the thermodynamic parameters of binding interactions.Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) To measure the kinetics of binding interactions in real-time.Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd).
Enzyme Kinetics Assays To determine the effect of 3-F-Phe on enzyme activity.[15][16][17]Michaelis constant (Km) and catalytic rate (kcat).[16][17]
Cell-Based Assays To evaluate the biological activity of the peptide in a cellular context.IC₅₀ or EC₅₀ values, signaling pathway activation.

The following workflow diagram outlines a typical experimental approach for investigating a 3-F-Phe containing peptide:

G Start Peptide Design & Synthesis of 3-F-Phe Peptide Purification Purification (RP-HPLC) Start->Purification Characterization Characterization (MS) Purification->Characterization Structural_Analysis Structural Analysis (CD, NMR) Characterization->Structural_Analysis Binding_Assays Binding Assays (SPR, ITC) Characterization->Binding_Assays Data_Analysis Data Analysis & Interpretation Structural_Analysis->Data_Analysis Functional_Assays Functional Assays (Enzyme Kinetics, Cell-Based) Binding_Assays->Functional_Assays Functional_Assays->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the investigation of 3-F-Phe containing peptides.

Applications in Drug Discovery and Chemical Biology

The unique properties of 3-F-Phe have led to its widespread use in both fundamental research and therapeutic development.

  • Enhanced Therapeutic Peptides: By improving metabolic stability and modulating receptor affinity, 3-F-Phe incorporation can lead to the development of more potent and longer-lasting peptide drugs for a variety of diseases, including cancer, metabolic disorders, and infectious diseases.[1][3][10]

  • Probing Biological Systems: 3-F-Phe serves as a valuable spectroscopic probe. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, allowing for sensitive detection of conformational changes and binding events in complex biological systems without background interference.[8][13]

  • Enzyme Inhibitor Design: The altered electronic properties of 3-F-Phe can be exploited to design potent and selective enzyme inhibitors.[1][2]

Conclusion

The incorporation of 3-fluorophenylalanine into peptides offers a powerful and versatile strategy for modulating their structure, function, and therapeutic potential. The subtle yet significant electronic perturbations induced by the fluorine atom provide a unique tool for dissecting complex biological interactions and for the rational design of novel peptide-based therapeutics with enhanced properties. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of 3-F-Phe in shaping the future of peptide science and drug discovery.

References

  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026, January 25). Vertex AI Search.
  • 3-Fluoro-DL-phenylalanine - Chem-Impex. Chem-Impex.
  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC - NIH.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15).
  • The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Fluoro-L-phenylalanine - Chem-Impex. Chem-Impex.
  • Scheme representing the synthesis of the fluorinated phenyl alanine derivatives - ResearchGate.
  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed. (2000, December 15).
  • Fluorinated phenylalanines: Synthesis and pharmaceutical applications | Request PDF.
  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - bioRxiv. (2022, April 12). bioRxiv.
  • For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli | Request PDF - ResearchGate. (2026, February 10).
  • The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate.
  • 3-Fluoro-L-phenylalanine: A Key Building Block for Advanced Biochemical Research. (2025, December 21). Vertex AI Search.
  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023, January 13). Royal Society of Chemistry.
  • CAS 19883-77-3: 3-Fluoro-L-phenylalanine | CymitQuimica. CymitQuimica.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015, December 11). Walsh Medical Media.
  • p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem - NIH.
  • Enzyme Kinetics.
  • Incorporation of p-fluorophenylalanine into protein by a cell-free system - PubMed. (1967, June 10).
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (2022, September 28). MDPI.
  • p-Fluoro-DL-phenylalanine 51-65-0 - MilliporeSigma. MilliporeSigma.
  • Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins - MDPI. (2017, December 27). MDPI.
  • The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine - Benchchem. Benchchem.
  • Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - ResearchGate. (2022, September 26).
  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMePhysiology. (2024, April 8). TeachMePhysiology.
  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics.
  • Biochemistry 03: enzyme kinetics - CureFFI.org. (2013, September 22). CureFFI.org.
  • Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide - Benchchem. Benchchem.

Sources

Methodological & Application

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate in drug design and discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate in Drug Design

Introduction: The Fluorine Effect in Rational Design

This compound (L-3-fluorophenylalanine methyl ester) is a critical fluorinated building block used to modify the physicochemical and metabolic profiles of lead compounds. In the context of drug discovery, this molecule serves as a bioisostere of L-phenylalanine (Phe) .

The incorporation of fluorine at the meta (3-position) of the phenyl ring is a precision tactic. Unlike the para (4-position) substitution, which primarily blocks metabolic hydroxylation, the meta substitution exerts unique electronic effects on the aromatic ring while maintaining "steric silence" (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Key Applications:

  • Metabolic Stability: Blocks CYP450-mediated oxidation at the typically reactive aromatic ring positions.

  • 19F NMR Probes: Acts as a sensitive, background-free NMR reporter for studying protein-ligand interactions (Fragment-Based Drug Discovery).

  • Peptidomimetics: Modulates lipophilicity and proteolytic stability in therapeutic peptides.

Physicochemical Profile & Comparative Data

The following table contrasts the properties of the parent phenylalanine with its 3-fluoro analog. The methyl ester functionality (present in the title compound) typically serves as a protecting group during synthesis or a prodrug moiety to enhance cellular permeability before hydrolysis.

FeatureL-Phenylalanine (Phe)L-3-Fluorophenylalanine (3-F-Phe)Impact on Drug Design
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric clash; fits native binding pockets.
Electronegativity 2.1 (H)4.0 (F)Strong electron withdrawal; reduces electron density of the phenyl ring.
Lipophilicity (

)
0.00+0.14Increases hydrophobic interaction with target receptors.
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Increases resistance to metabolic cleavage.
pKa (Amine) ~9.13~8.95Slightly lowers basicity due to inductive effect of F.

Strategic Application Workflows

The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to identify positions that enhance potency or metabolic stability.

FluorineScan Lead Lead Peptide/Drug (Phe Residue) Scan Fluorine Scan (Systematic Substitution) Lead->Scan Ortho 2-Fluoro-Phe (Conformational Restriction) Scan->Ortho Steric check Meta 3-Fluoro-Phe (Electronic Modulation) Scan->Meta Target of this Guide Para 4-Fluoro-Phe (Metabolic Blocking) Scan->Para Block p-OH Result Optimized Candidate (High Potency/Stability) Ortho->Result Meta->Result Para->Result

Figure 1: The Fluorine Scan workflow. The 3-Fluoro (meta) substitution is distinct for its ability to modulate electronics without the steric penalty often seen at the ortho position.

Detailed Protocols

The title compound is a methyl ester hydrochloride . For most drug discovery applications (specifically Solid-Phase Peptide Synthesis - SPPS), the ester must be hydrolyzed to the free acid and the amine protected (e.g., with Fmoc).

WARNING: Fluorinated amino acids are expensive. High-efficiency protocols are required to minimize loss.

Protocol A: Preparation of Fmoc-3-Fluoro-Phe-OH from Methyl Ester

Use this protocol if you intend to use the molecule in SPPS.

Reagents:

  • This compound HCl (Starting Material)

  • Lithium Hydroxide (LiOH·H2O)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyloxy)succinimide[1][2]

  • 1,4-Dioxane, Acetone, 1M HCl, Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Hydrolysis (Saponification):

    • Dissolve 1.0 eq (e.g., 1 g) of the methyl ester HCl in a mixture of 1,4-dioxane/water (2:1 v/v, 15 mL).

    • Cool to 0°C in an ice bath.

    • Add 3.0 eq of LiOH·H2O slowly.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and monitor by TLC (or LC-MS) until the ester is consumed (approx. 1-2 hours).

    • Checkpoint: Ensure complete hydrolysis to avoid "double-coupling" defects later.

  • Fmoc Protection (One-Pot):

    • Do not isolate the free amino acid yet.

    • Adjust the pH of the solution to ~9.0 using 10% Na2CO3 if necessary.

    • Add 1.1 eq of Fmoc-OSu dissolved in acetone (10 mL) dropwise to the reaction mixture.

    • Stir at RT for 4–6 hours.

  • Work-up:

    • Evaporate organic solvents (dioxane/acetone) under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2.0. The product (Fmoc-3-F-Phe-OH) will precipitate as a white solid or oil.

    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: 19F NMR Ligand Binding Screen

Use this protocol to detect binding of the small molecule to a protein target.

Principle: The 19F signal of the free ligand is sharp. Upon binding to a large protein, the tumbling rate decreases, causing the 19F signal to broaden significantly (T2 relaxation effect).

Materials:

  • Protein Target (10–20 µM in buffer).

  • Ligand: this compound (hydrolyzed to free acid usually preferred for binding studies).

  • D2O (10%) for lock.

  • Trifluoroacetic acid (TFA) capillary (external reference).

Workflow:

  • Reference Spectrum: Acquire 19F NMR of the ligand (50 µM) in buffer without protein. Note the chemical shift (δ) and linewidth (Δν1/2).

  • Experimental Spectrum: Add Protein (10 µM) to the ligand solution.

  • Acquisition: Run 19F NMR (typically >200 scans due to sensitivity).

  • Analysis:

    • Binding Hit: Significant line broadening (Δν1/2 increases) or chemical shift perturbation (CSP).

    • Non-Binder: Signal remains sharp and identical to reference.

Synthetic Workflow Visualization

This diagram illustrates the conversion of the commercial methyl ester into a usable form for peptide drug discovery.

SynthesisWorkflow Start This compound (Commercial Ester HCl) Step1 Hydrolysis (LiOH, Dioxane/H2O) Start->Step1 Deprotection Intermediate Free Amino Acid (H-Phe(3-F)-OH) Step1->Intermediate Step2 Fmoc Protection (Fmoc-OSu, Na2CO3) Intermediate->Step2 N-Term Protection Product Fmoc-Phe(3-F)-OH (Ready for SPPS) Step2->Product

Figure 2: Conversion of the methyl ester precursor to the Fmoc-protected building block required for solid-phase peptide synthesis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(25), 7696–7703.

  • Qiu, W., & Qing, F. L. (2011). Fluorine-containing amino acids: synthesis and applications in peptide and protein chemistry. European Journal of Organic Chemistry, 2011(18), 3261-3278.

Sources

Troubleshooting & Optimization

challenges in the purification of fluorinated amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Amino Acid Esters

Ticket System ID: F-AA-PUR-GUIDE-2024 Subject: Troubleshooting & Optimization for Fluorinated Amino Acid Ester Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are working with fluorinated amino acid esters, you have likely encountered the "Fluorine Effect." The introduction of fluorine atoms—highly electronegative and small—drastically alters the physicochemical properties of amino acid esters compared to their non-fluorinated counterparts.

This guide addresses the three most common failure modes reported by our users:

  • Yield Loss via Volatility: The product vanishes during solvent removal.

  • Chemical Instability: The ester hydrolyzes rapidly during standard aqueous workups.

  • Detection Failure: The compound is invisible to standard UV detectors.

Module 1: The Volatility Trap

User Ticket #402: "I synthesized a trifluoro-alanine ethyl ester. The reaction looked great on TLC, but after rotary evaporation, my flask was empty. Where did it go?"

Diagnosis: You have likely sublimed or co-evaporated your product. Fluorine atoms weaken intermolecular Van der Waals forces (polarizability of F is low), often making fluorinated esters significantly more volatile than their hydrogenated analogs.

Troubleshooting Protocol:

Step Action Technical Rationale
1 Acidify Immediately Convert the free amine to its Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after synthesis.
2 Avoid High Vacuum Do not subject the free base ester to high vacuum (<10 mbar) or prolonged rotary evaporation at high temperatures (>40°C).
3 Cold Precipitation Instead of evaporating to dryness, concentrate partially and add an antisolvent (e.g., Et₂O or Hexanes) to precipitate the salt.

The Science: The salt form introduces strong ionic lattice energy, effectively anchoring the molecule and negating the volatility caused by the fluorinated side chain.

Module 2: The Hydrolysis Hazard

User Ticket #515: "My LC-MS shows the mass of the carboxylic acid instead of the ester after a standard bicarbonate wash. Is my ester unstable?"

Diagnosis: Yes. The inductive effect (


) of fluorine atoms (especially in 

-fluoro or trifluoromethyl groups) pulls electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to rapid hydrolysis by water, especially at pH > 7.

Troubleshooting Protocol:

  • Rule 1: Ban the Base. Never use saturated

    
     or 
    
    
    
    for washes. Even mild basicity can trigger hydrolysis in minutes [1].
  • Rule 2: The "Flash" Quench. If a wash is necessary, use cold brine or a slightly acidic buffer (Phosphate pH 6.0).

  • Rule 3: Non-Aqueous Workup. If possible, skip aqueous extraction entirely. Dilute the reaction mixture with a non-polar solvent (e.g., Hexane/Et₂O) to precipitate impurities, filter, and proceed directly to flash chromatography.

Visualizing the Instability Logic:

HydrolysisRisk Start Start: Crude Fluorinated Ester CheckF Is Fluorine at Alpha Position? Start->CheckF HighRisk HIGH RISK: Rapid Hydrolysis CheckF->HighRisk Yes (e.g., CF3-CH-COOR) MedRisk MODERATE RISK CheckF->MedRisk No (Distal Fluorine) Action1 Avoid Aqueous Workup Direct to Flash/Cryst. HighRisk->Action1 Action2 Use Cold Acidic Brine (pH 5-6) MedRisk->Action2

Figure 1: Decision matrix for handling hydrolysis-prone fluorinated esters.

Module 3: The Visibility Problem (Detection)

User Ticket #609: "I'm injecting my sample onto the HPLC, but I see a flat baseline at 254 nm. I know the compound is there."

Diagnosis: Aliphatic fluorinated amino acids (e.g., fluoroleucine, fluoroalanine) lack a conjugated


-system. The C-F bond does not absorb significantly in the standard UV range.

Recommended Detection Systems:

Detector TypeSuitabilityNotes
UV (210 nm) LowOnly detects the carbonyl; prone to solvent noise. Non-specific.
ELSD (Evaporative Light Scattering) High Universal. Depends on mass, not chromophores. Critical: Mobile phase must be volatile.[1][2] [2]
CAD (Charged Aerosol) Very High More sensitive than ELSD for low-molecular-weight compounds. Linear response. [3]
Derivatization (Pre-column) HighReact with Fmoc-Cl or Cbz-Cl to add a UV chromophore. Stabilizes the ester as well.

Pro-Tip for LC-MS Users: Use Heptafluorobutyric Acid (HFBA) (0.05% - 0.1%) as an ion-pairing agent in your mobile phase.

  • Why? It improves retention of polar amino esters on C18 columns.

  • Bonus: It is volatile (unlike phosphate buffers), making it compatible with MS and ELSD [4].

Module 4: Separation Selectivity (Fluorous Technologies)

User Ticket #722: "I cannot separate my fluorinated product from the non-fluorinated impurity. They co-elute on C18."

Diagnosis: The "Fluorine Checkmark" effect means fluorination can sometimes decrease lipophilicity (vs. methyl) or increase it, depending on the context.[3] Standard C18 often fails to discriminate based on fluorine content alone.

Solution: Fluorous Solid Phase Extraction (F-SPE) Exploit the "fluorophilicity" of your compound.[4][5]

  • Tagging (Optional): If your synthesis allows, use a fluorous protecting group (e.g., F-Cbz).

  • Stationary Phase: Use a fluorous silica column (e.g., FluoroFlash®).

  • The "Fluorine Switch" Protocol:

    • Load: In a fluorophobic solvent (e.g., 80% MeOH : 20% H₂O). Non-fluorinated impurities elute.

    • Elute: Switch to a fluorophilic solvent (e.g., 100% MeOH or THF). Your fluorinated ester elutes.

Workflow Diagram:

PurificationWorkflow Sample Crude Mixture (F-Ester + Impurities) Selectivity Separation Challenge? Sample->Selectivity MethodA Standard C18 + HFBA (Ion Pairing) Selectivity->MethodA Minor separation needed MethodB Fluorous SPE (F-Silica) Selectivity->MethodB Co-elution on C18 Result Pure F-Ester MethodA->Result MethodB->Result

Figure 2: Selecting the correct chromatographic mode based on separation difficulty.

References

  • Hydrolytic Stability of Fluorinated Esters

    • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.[3]

    • Source: Beilstein Journal of Organic Chemistry (2017).
    • URL:[Link]

  • ELSD for Amino Acids

    • Title: Simultaneous determination of 20 underivatized amino acids by high performance liquid chromatography-evaporative light-sc
    • Source: ResearchGate / Shanghai Medicine.[6]

    • URL:[Link]

  • CAD vs ELSD Sensitivity: Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option? Source: Thermo Fisher Scientific.
  • Fluorous Separation Techniques

    • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using HPLC.[7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

optimizing coupling conditions for fluorinated amino acids in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Optimization of Coupling Conditions for Fluorinated Amino Acids (FAAs) Ticket ID: FAA-OPT-2026

Mission Statement

Welcome to the technical support hub. You are likely here because standard Fmoc-SPPS protocols are failing with your fluorinated analogs. Fluorine is not just a "hydrogen replacement"; it is the most electronegative element in the periodic table. Its introduction creates profound electronic inductive effects (


) that alter the pKa of the 

-amino group, increase the acidity of the

-proton (driving racemization), and drastically change solubility profiles.

This guide moves beyond basic recipes to provide a causal understanding of these failures and self-validating protocols to fix them.

Module 1: Solubility & Reagent Preparation

Q: My fluorinated amino acid (FAA) precipitates in DMF. How do I stabilize the stock solution?

A: Fluorinated side chains (especially trifluoromethyl groups,


, or pentafluoro-phenylalanine) significantly increase the lipophilicity of the amino acid. Standard DMF (Dimethylformamide) often fails to solvate these hydrophobic cores effectively, leading to micro-precipitation that clogs resin pores.

Protocol: The "Lipophilic Rescue" Solvent System Do not use 100% DMF for hydrophobic FAAs. Switch to NMP (N-methyl-2-pyrrolidone), which has a higher solvating power for lipophilic structures.[1]

  • Primary Solvent: Dissolve the FAA in NMP at 0.2 M concentration.

  • Co-Solvent (Optional): If solubility remains poor, add 10-20% Trifluoroethanol (TFE) . TFE disrupts secondary structure aggregates (beta-sheets) that FAAs often promote.

  • Sonication: Sonicate at 35°C for 10 minutes. Visual clarity is not enough; ensure no Tyndall effect (light scattering) is visible.

Q: Which coupling reagent system should I use?

A: This is a trade-off between reactivity and stereochemical integrity .

Reagent SystemReactivityRacemization RiskRecommendation
DIC / Oxyma Pure HighLow Primary Choice. The neutral pH environment minimizes

-proton abstraction.
HATU / HOAt / DIEA Very HighHigh Use only if DIC/Oxyma fails. The basic environment (DIEA) drives racemization in FAAs.
COMU / Oxyma HighLow-MediumGood alternative if DIC is unavailable; easier byproduct removal (water-soluble).

Module 2: The Coupling Cycle (Activation & Reaction)

Q: Why are my coupling yields low despite using excess reagents?

A: The electron-withdrawing nature of fluorine creates two distinct electronic hurdles depending on whether the FAA is the incoming acid or the resin-bound amine.

The Mechanism of Failure (Inductive Effect):

  • As the Nucleophile (Resin-bound FAA): The fluorine atom pulls electron density away from the N-terminus. This lowers the pKa of the amino group, making it a weaker nucleophile. It attacks the next activated amino acid sluggishly.

  • As the Electrophile (Incoming FAA): The activated ester is highly reactive but the

    
    -proton is highly acidic, leading to rapid racemization before coupling can occur.
    

Visualization: The Electronic Inductive Effect The following diagram illustrates how the Fluorine atom destabilizes the standard coupling pathway.

FluorineEffect F_Atom Fluorine Atom (EWG) Alpha_C Alpha-Carbon F_Atom->Alpha_C Inductive Pull (-I) Alpha_H Alpha-Proton Alpha_C->Alpha_H Acidity Increase Amine Alpha-Amine (NH2) Alpha_C->Amine Electron Withdrawal Racemization HIGH Racemization Risk (Base removes H+) Alpha_H->Racemization Susceptibility Low_Nuc LOWER Nucleophilicity (Slow Coupling ONTO FAA) Amine->Low_Nuc Result

Figure 1: Mechanistic impact of Fluorine’s electronegativity on SPPS reactivity.

Protocol: High-Efficiency Coupling for FAAs

To overcome the reduced nucleophilicity without causing racemization:

  • Pre-Activation: Mix FAA (4 eq), Oxyma (4 eq), and DIC (4 eq) in NMP. Let stand for 2 minutes (no longer, to prevent oxazolone formation).

  • Coupling: Add to resin.

  • Duration: React for 60 minutes at Room Temperature (RT).

  • Re-Coupling (Double Couple): Drain and repeat with fresh reagents. Do not just extend time; fresh reagents drive the equilibrium.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/DIEA) to prevent deletion sequences.

Module 3: Troubleshooting Racemization

Q: I see "double peaks" on my HPLC. Is this racemization?

A: Likely, yes. Fluorinated amino acids have a highly acidic


-proton. Standard bases like DIEA (Diisopropylethylamine) are often too strong and abstract this proton, converting the L-isomer to the D-isomer via an enolate intermediate.

Troubleshooting Workflow Follow this logic tree to diagnose and fix the issue.

Troubleshooting Start Issue: Double Peaks (HPLC) Check_Base Check Base Used Start->Check_Base Is_DIEA Using DIEA/NMM? Check_Base->Is_DIEA Switch_Base Action: Switch to TMP (Collidine) or reduce DIEA to 1 eq Is_DIEA->Switch_Base Yes Check_Temp Check Temperature Is_DIEA->Check_Temp No Is_Hot Temp > 50°C? Check_Temp->Is_Hot Lower_Temp Action: Reduce to RT or 40°C max Is_Hot->Lower_Temp Yes Check_Reagent Check Coupling Reagent Is_Hot->Check_Reagent No Is_HATU Using HATU/HBTU? Check_Reagent->Is_HATU Switch_Oxyma Action: Switch to DIC/Oxyma Pure Is_HATU->Switch_Oxyma Yes

Figure 2: Diagnostic workflow for identifying the root cause of racemization in FAAs.

Protocol: The "Base-Lite" Strategy

If you must use phosphonium salts (PyBOP) or uronium salts (HATU), you cannot avoid base. However, you can optimize it:

  • Substitute DIEA: Use 2,4,6-Trimethylpyridine (TMP / Collidine) . It is sterically hindered and a weaker base, sufficient to activate the reagent but less likely to abstract the

    
    -proton.
    
  • Stoichiometry: Use exactly 1.0 equivalent of base relative to the amino acid. Excess base is the primary driver of epimerization.

Module 4: Microwave Synthesis Considerations

Q: Can I use microwave irradiation to speed this up?

A: Yes, but with strict thermal limits. While microwave energy helps overcome the steric bulk of FAAs (like pentafluoro-phenylalanine), the thermal energy drastically increases the rate of racemization.

Microwave SOP for FAAs:

  • Temperature Limit: Set maximum temperature to 50°C (Standard SPPS uses 75°C).

  • Power: Use low wattage (20-30W) to prevent "hot spots."

  • Time: Shorten coupling time to 5-10 minutes .

  • Cooling: If your synthesizer supports it, use active cooling during the reaction to maintain 50°C without overshooting.

References

  • Thayer, D. A., et al. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides. Link

  • Vanier, G. S. (2013).[2] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1047, 235-249.[2] Link

  • Vergara-Jaque, A., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Link

  • CEM Corporation. (2025). Microwave Enhanced Solid Phase Peptide Synthesis Technology. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Foundational text on protecting group stability and side reactions).

Sources

side reactions in the synthesis of 3-fluorophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Fluorophenylalanine Derivatives

Status: Operational Ticket ID: #3F-PHE-SYNTH Subject Matter Expert: Senior Application Scientist, Amino Acid Chemistry Division

Overview & Scope

3-Fluorophenylalanine (3-F-Phe) is a critical non-canonical amino acid used as a 19F-NMR probe for protein structure analysis and to modulate the metabolic stability of peptide therapeutics. Its synthesis, while well-documented, is plagued by specific side reactions that compromise yield and enantiopurity.

This guide addresses the three most common synthetic routes:

  • Erlenmeyer-Plöchl Azlactone Synthesis (Cost-effective, scalable, but prone to reduction issues).

  • Enzymatic Resolution (Required for enantiopurity in Route 1).

  • Negishi Cross-Coupling (Modular, but sensitive to organometallic stability).

Troubleshooting Guide: The Erlenmeyer-Plöchl Route

Context: This route involves the condensation of 3-fluorobenzaldehyde with


-acetylglycine to form an azlactone, followed by hydrolysis and reduction of the alkene.[1]
Issue #1: Loss of Fluorine (Hydrodefluorination) During Reduction

User Report: "I am reducing the


-acetamidocinnamic acid intermediate using Pd/C under 

, but 19F-NMR shows a decrease in signal intensity, and MS indicates phenylalanine (M-18) formation."

Root Cause Analysis: Catalytic hydrogenation (Pd/C) can facilitate Hydrodefluorination (HDF) . Although aryl C-F bonds are generally strong (


 kcal/mol), the oxidative addition of Palladium(0) into the C-F bond is possible, particularly in the presence of electron-donating groups or under high hydrogen pressure.

Corrective Protocol: Switch from heterogeneous Pd/C to a homogeneous catalyst or a milder heterogeneous system.

  • Option A (Recommended): Use Wilkinson’s Catalyst (

    
    ). It is highly effective for hydrogenating alkene double bonds without affecting aryl halides.
    
  • Option B (Scalable): Use Iron/Acetic Acid reduction if high-pressure equipment is unavailable.

Data Comparison: Reduction Methods

MethodReagentRisk of HDFYieldNotes
Standard 10% Pd/C,

(3 atm)
High 60-70%Significant defluorination observed (5-15%).
Optimized

,

(1 atm)
Low 85-92%Preserves C-F bond; easier workup.
Classic Red Phosphorus / HIMedium 50-60%Harsh conditions; incompatible with acid-sensitive groups.
Issue #2: Azlactone Ring Opening (Premature Hydrolysis)

User Report: "My yield of the azlactone intermediate is low, and I see a ring-opened byproduct before the reduction step."

Root Cause: The azlactone is moisture-sensitive. Presence of water in the acetic anhydride or prolonged exposure to atmospheric moisture hydrolyzes the ring to the acetamido-cinnamic acid before purification.

Corrective Protocol:

  • Ensure Acetic Anhydride is freshly distilled or of high purity (>99%).

  • Add Sodium Acetate (fused) to buffer the reaction.

  • Visual Check: The product should precipitate as a yellow/orange solid. Wash with cold ethanol rapidly to avoid hydrolysis.

Visualizing the Pathway & Side Reactions

The following diagram illustrates the Erlenmeyer-Plöchl pathway and the critical nodes where side reactions occur.

ErlenmeyerSynthesis Start 3-Fluorobenzaldehyde + N-Acetylglycine Azlactone Azlactone (Oxazolone Intermediate) Start->Azlactone Ac2O, NaOAc Reflux Hydrolysis Ring Opening (Hydrolysis) Azlactone->Hydrolysis H2O/Acetone Side_Racem Side Reaction: Racemization Azlactone->Side_Racem Base/Heat Cinnamic α-Acetamidocinnamic Acid (Alkene) Hydrolysis->Cinnamic Reduction Reduction Step (The Danger Zone) Cinnamic->Reduction Product DL-N-Acetyl-3-F-Phe Reduction->Product Wilkinson's Cat. (Success) Side_HDF Side Reaction: Hydrodefluorination (Loss of F) Reduction->Side_HDF Pd/C, High H2

Figure 1: Critical control points in the Erlenmeyer-Plöchl synthesis. Red nodes indicate high-risk steps.

Troubleshooting Guide: Stereochemical Resolution

Context: The Erlenmeyer route produces a racemic mixture (DL). Separation is best achieved using Enzymatic Resolution with Acylase I (




).
Issue #3: Incomplete Resolution or Low ee%

User Report: "After 24 hours with Acylase I, my L-isomer yield is <30% and the enantiomeric excess (ee) is poor."

Root Cause Analysis:

  • pH Drift: The hydrolysis releases acetic acid, lowering the pH. Acylase I activity drops sharply below pH 7.0.

  • Metal Cofactor: Commercial Acylase I often requires activation by

    
     or 
    
    
    
    .
  • Substrate Inhibition: High concentrations of the fluorinated substrate can inhibit the enzyme.

Corrective Protocol (Self-Validating):

  • Substrate Prep: Dissolve

    
    -acetyl-DL-3-fluorophenylalanine (0.1 M) in water. Adjust pH to 8.0  with LiOH (LiOH is preferred over NaOH for solubility).
    
  • Activation: Add

    
     (0.5 mM final concentration) to the enzyme solution before adding to the substrate.
    
  • Reaction: Incubate at 37°C .

  • Validation (The "Check"):

    • Monitor pH every 2 hours; maintain at 8.0 using an autotitrator or manual addition of LiOH.

    • Endpoint: The reaction should stop at exactly 50% conversion.

  • Separation: Acidify to pH 1.5. Extract the unreacted D-isomer (N-acetylated) into Ethyl Acetate. The free L-amino acid remains in the aqueous phase.

Troubleshooting Guide: Negishi Cross-Coupling

Context: Coupling an organozinc serine derivative (Jackson's Reagent) with 3-fluorophenyl iodide.

Issue #4: Low Yield & Homocoupling

User Report: "I am getting low yields of the coupled product, and significant amounts of biphenyl byproducts."

Root Cause:

  • Zinc Reagent Instability: The zinc homoenolate derived from iodo-alanine is prone to

    
    -elimination if not stabilized.
    
  • Catalyst Poisoning: The fluorine atom on the aryl ring can alter the electronics, making the oxidative addition slower than homocoupling.

Corrective Protocol:

  • Ligand Selection: Use

    
      or SPhos . These bulky ligands facilitate the coupling of sterically demanding or deactivated substrates.
    
  • Solvent: Use DMF (Dimethylformamide) rather than THF for the coupling step; it stabilizes the Zinc species.

  • Temperature: Maintain 50°C . Higher temperatures promote

    
    -elimination.
    

Workflow Visualization:

NegishiCoupling ZnReagent Iodo-Alanine Zinc Reagent (Jackson's Reagent) Catalyst Pd2(dba)3 + P(o-Tol)3 DMF, 50°C ZnReagent->Catalyst ArylHalide 1-Iodo-3-fluorobenzene ArylHalide->Catalyst Success Protected 3-F-Phe (Target) Catalyst->Success Kinetic Control Failure Side Reaction: β-Elimination Catalyst->Failure High Temp (>60°C)

Figure 2: Negishi coupling workflow emphasizing temperature control to prevent elimination.

References

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: Beilstein Journal of Organic Chemistry (2020). URL:[Link] Relevance: Comprehensive review of Negishi and Erlenmeyer routes for fluorinated amino acids.

  • Negishi Cross-Couplings in the Synthesis of Amino Acids. Source: Organic & Biomolecular Chemistry (2017).[2] URL:[Link] Relevance: detailed protocols for Jackson's reagent and catalyst selection (

    
    ).
    
  • Acylase-Catalyzed Resolution of N-Acetyl Amino Acids. Source: Biotechnology Progress / NIH PubMed (1992/2018). URL:[Link] Relevance: Validates the stability of Aspergillus acylase and the requirement for metal cofactors (

    
    ).
    
  • Catalytic Hydrodefluorination of Fluoroalkyl Groups. Source: Angewandte Chemie Int. Ed. (2009).[3] URL:[Link] Relevance: Mechanistic insight into why C-F bonds break under hydrogenation conditions (HDF).

Sources

Validation & Comparative

validation of 3-fluorophenylalanine incorporation by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Validation of 3-Fluorophenylalanine Incorporation: A Mass Spectrometry Comparative Guide

Executive Summary

The incorporation of 3-fluorophenylalanine (3-F-Phe) into proteins is a transformative technique for 19F-NMR structural probing and thermodynamic stabilization. However, its structural similarity to native phenylalanine (Phe) presents a "silent" challenge: enzymes often fail to discriminate between them, leading to heterogeneous populations. This guide provides a definitive, self-validating mass spectrometry (MS) workflow to quantify incorporation efficiency, distinguishing it from qualitative methods like SDS-PAGE or bulk NMR.

Part 1: The Validation Challenge

Validation is not merely detection; it is the quantification of purity. While 3-F-Phe is isosteric to Phe (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), this subtle steric difference is invisible to standard gel electrophoresis.

Why Mass Spectrometry is the Gold Standard:

  • Specificity: MS detects the specific mass shift (+17.9906 Da) induced by the H→F substitution.

  • Site-Resolution: Unlike bulk NMR, which gives an average signal, LC-MS/MS peptide mapping localizes the incorporation to specific residues, identifying "leakage" where the wild-type (WT) Phe was accidentally incorporated.

  • Sensitivity: MS can detect trace levels (<1%) of WT contamination in a 3-F-Phe enriched sample.

Comparative Analysis: MS vs. Alternatives
FeatureMass Spectrometry (LC-MS/MS) 19F NMR SDS-PAGE / Coomassie
Primary Output Exact Mass & Sequence LocationStructural Environment & DynamicsProtein Size (MW)
Quantification Absolute % Efficiency (per site)Relative Population (Global)None (Indistinguishable)
Sample Req. Low (Picomoles)High (Millimoles)Low (Micrograms)
Isomer Distinction Separation via RT & FragmentationChemical Shift AnisotropyNone
Throughput High (Automated)LowHigh

Part 2: Technical Specifications & Causality

To validate 3-F-Phe, one must understand its physicochemical behavior relative to its alternatives.

The "Fluorine Effect" on Chromatography: Fluorine is the most electronegative element, yet the C-F bond is highly hydrophobic due to its low polarizability.

  • Observation: 3-F-Phe peptides typically elute later (higher retention time) than WT peptides on C18 columns.

  • Causality: The increased hydrophobicity of the fluorinated aromatic ring strengthens the interaction with the alkyl chains of the stationary phase.

Table 2: Analyte Properties

AnalyteMonoisotopic Mass (Residue)Mass Shift (vs. Phe)Hydrophobicity (C18 Retention)
Phenylalanine (Phe) 147.0684 Da0 Da (Ref)Baseline
3-Fluorophenylalanine 165.0590 Da +17.9906 Da Increased (+)
4-Fluorophenylalanine 165.0590 Da+17.9906 DaIncreased (++)

Note: While 3-F-Phe and 4-F-Phe are isobaric (same mass), they can often be resolved chromatographically because the position of the fluorine atom alters the dipole moment of the ring, affecting its interaction with the stationary phase.

Part 3: The Self-Validating Protocol

This protocol uses a "bottom-up" proteomics approach. The system is self-validating because the presence of the WT peptide serves as an internal retention time standard and a mass calibrant.

Step 1: Sample Preparation (In-Solution Digestion)
  • Reagent: Sequencing-grade Trypsin (Promega or equivalent).

  • Ratio: 1:50 (Enzyme:Protein).

  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0). Avoid phosphate buffers (incompatible with ESI).

  • Mechanism: Trypsin cleaves at the C-terminus of Lys (K) and Arg (R). Since 3-F-Phe is a modified Phe, it does not inhibit trypsin, ensuring complete digestion.

Step 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Thermo Acclaim PepMap), 1.7 µm particle size for resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 35% B over 60 minutes (shallow gradient required to separate isobaric isomers).

Step 3: Data Analysis & Calculation
  • Extract Ion Chromatograms (XIC): Extract the theoretical m/z for the WT peptide and the Modified peptide (WT m/z + 17.9906/z).

  • Confirm Identity: Check MS/MS spectra.[1][2] The b and y ion series should show the +18 Da shift only on fragments containing the Phe residue.

  • Calculate Efficiency:

    
    
    

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points (Isomer Check) and data outputs.

ValidationWorkflow Expression Protein Expression (Auxotroph or Orthogonal Pair) Purification Affinity Purification (Ni-NTA / SEC) Expression->Purification Digestion Trypsin Digestion (1:50 Ratio, pH 8.0) Purification->Digestion Denature & Reduce LC_Separation C18 RP-HPLC (Gradient Elution) Digestion->LC_Separation Peptides MS_Detection ESI-MS/MS (High Res Orbitrap/Q-TOF) LC_Separation->MS_Detection Retention Shift Data_Processing Data Processing (XIC Extraction) MS_Detection->Data_Processing Decision Is Mass Shift +17.99 Da? Data_Processing->Decision Result_WT Wild-Type Detected (Incomplete Incorporation) Decision->Result_WT No / Mixed Result_Mod 3-F-Phe Confirmed (Calculate % Efficiency) Decision->Result_Mod Yes

Figure 1: Step-by-step workflow for validating 3-F-Phe incorporation, from expression to mass spectral confirmation.

Part 5: Troubleshooting & Expert Insights

1. The "Isomer Trap" (3-F vs. 4-F): Commercial "Fluorophenylalanine" is sometimes a mixture or mislabeled.

  • Diagnosis: If you observe a split peak in the XIC of the modified peptide, you likely have a mixture of 3-F-Phe and 4-F-Phe.

  • Resolution: 4-F-Phe typically has a slightly stronger retention on C18 than 3-F-Phe due to the para-position exposing the fluorine more directly to the stationary phase, maximizing the hydrophobic effect [1].

2. Incomplete Incorporation:

  • Cause: Endogenous PheRS (Phenylalanyl-tRNA synthetase) competes with the orthogonal pair or scavenges trace Phe in auxotrophic strains.

  • MS Sign: Significant presence of the WT mass peak.

  • Fix: Increase the concentration of 3-F-Phe in the media (up to 1-2 mM) or use a PheRS variant with an enlarged binding pocket (e.g., T251G mutation) to favor the analog [2].

3. Fragmentation Behavior: Aryl-fluorine bonds are robust. Unlike phosphopeptides which lose phosphate (-79.9 Da), 3-F-Phe is stable under CID (Collision Induced Dissociation). Do not expect a neutral loss of HF (-20 Da) to be the dominant feature; rely on the backbone shifts [3].

References

  • Analytical Chemistry. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.3[4]

  • ACS Central Science. (2024). Computationally Assisted Noncanonical Amino Acid Incorporation.5[4]

  • ResearchGate. (2026). Analysis of Fluorinated Proteins by Mass Spectrometry.[6][2][7]8[4][2][9][5][10]

  • Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues.[7]2[4]

Sources

Conformational Impact of 3-Fluorophenylalanine on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-fluorophenylalanine (3-F-Phe) against its structural analogs (Native Phenylalanine, 4-F-Phe, and 2-F-Phe) for assessing peptide conformation.

Part 1: Strategic Rationale & Mechanism

Why 3-Fluorophenylalanine? While 4-fluorophenylalanine (4-F-Phe) is the standard "stealth" probe due to its symmetry and minimal steric perturbation, 3-fluorophenylalanine (3-F-Phe) offers a distinct advantage: Symmetry Breaking .

Native Phenylalanine and 4-F-Phe possess a


 axis of symmetry through the 

bond. This symmetry often masks rotational isomerism in NMR time scales. 3-F-Phe introduces a meta-substitution that breaks this symmetry, creating a permanent dipole moment off-axis. This makes 3-F-Phe an exceptional probe for:
  • Resolving

    
     Rotamers:  Distinguishing between gauche and trans orientations of the side chain.
    
  • Directional

    
    -Interactions:  The fluorine atom at the meta position redistributes the quadrupole moment, allowing for tunable edge-to-face vs. face-to-face stacking interactions that 4-F-Phe cannot achieve.
    
  • Proteolytic Resistance: Meta-fluorination often provides superior resistance to chymotrypsin-like cleavage compared to the para-substituted variant.

Comparative Analysis: 3-F-Phe vs. Alternatives
FeatureNative Phe 3-F-Phe (Meta) 4-F-Phe (Para) 2-F-Phe (Ortho)
Electronic Profile Electron-rich

-cloud
Electron-withdrawing (Inductive)Electron-withdrawing (Resonance)Steric/Electronic clash
Symmetry (

)
YesNo (Asymmetric) YesNo

-Stacking
Quadrupole (-)Tunable QuadrupoleReduced

-density
Sterically Hindered
Hydrophobicity BaselineModerate IncreaseHigh Increase Moderate
19F NMR Utility N/AConformational Locking Solvent Exposure ProbeSteric Clash Probe
Steric Impact NoneLowVery LowHigh (Backbone clash)

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Site-specific incorporation of 3-F-Phe without racemization.

Reagents:

  • Fmoc-3-fluoro-L-phenylalanine (Fmoc-3-F-Phe-OH)

  • Coupling Reagent: HATU or DIC/Oxyma (Preferred for preventing racemization)

  • Resin: Rink Amide MBHA (for amides) or Wang (for acids)

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (Critical Step):

    • Pre-activate 4.0 eq. Fmoc-3-F-Phe-OH with 3.9 eq. HATU and 8.0 eq. DIPEA in DMF.

    • Note: 3-F-Phe is electronically deactivated; coupling may be slower than native Phe. Extend reaction time to 60–90 min.

  • Capping: Acetic anhydride/Pyridine to block unreacted amines.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. The C-F bond is stable under standard acid cleavage conditions.

Protocol B: 19F-NMR Conformational Analysis

Objective: Determine solvent exposure and side-chain immobilization.

Principle: The


F chemical shift (

) is highly sensitive to the local dielectric constant (solvent vs. protein core).
  • Solvent Exposed:

    
     shifts downfield (deshielded).
    
  • Buried/Hydrophobic:

    
     shifts upfield (shielded).
    

Step-by-Step:

  • Sample Prep: Dissolve peptide (

    
     mM) in buffer (e.g., 50 mM Phosphate, pH 6.5) containing 10% D
    
    
    
    O.
  • Internal Standard: Add Trifluoroacetic acid (TFA) capillary insert or calibrate to external CFCl

    
     (
    
    
    
    ppm).
  • Acquisition:

    • Frequency: 376 MHz (or higher).

    • Spectral Width: 200 ppm (ensure coverage of -100 to -120 ppm range).

    • Scans: 256–1024 (depending on concentration).

  • Analysis:

    • Observe line broadening (

      
      ). Broad signals indicate intermediate exchange or aggregation.
      
    • Temperature Coefficient: Measure

      
       at 280K, 290K, 300K, 310K. A large 
      
      
      
      indicates solvent accessibility; a small slope indicates a buried/structured core.
Protocol C: Circular Dichroism (CD) Thermal Stability

Objective: Quantify the stabilizing effect of Fluorine-induced Hydrophobicity.

  • Setup: 50

    
    M peptide in 10 mM Phosphate buffer.
    
  • Wavelength Scan: 190–260 nm at 20°C.

    • Alpha-helix: Minima at 208/222 nm.

    • Beta-sheet: Minimum at 218 nm.

  • Thermal Melt: Monitor ellipticity at 222 nm (helix) or 218 nm (sheet) while ramping temp from 20°C to 90°C (1°C/min).

  • Calculation: Fit data to a two-state unfolding model to derive

    
    .
    
    • Expectation: 3-F-Phe often increases

      
       by 1–3°C per residue compared to Phe due to the "Fluorine Effect" (hydrophobic burial).
      

Part 3: Visualization & Logic

Workflow: Assessing Conformational Impact

The following diagram outlines the logical flow for synthesizing and validating the peptide structure.

G Start Peptide Design (Select 3-F vs 4-F) SPPS Solid Phase Synthesis (Fmoc-3-F-Phe) Start->SPPS Coupling (HATU) Purify HPLC Purification (>95% Purity) SPPS->Purify Cleavage (TFA) Analysis Structural Analysis Purify->Analysis CD CD Spectroscopy (Secondary Structure) Analysis->CD Global Fold NMR 19F NMR (Local Environment) Analysis->NMR Side-chain Dynamics Result_Stable High Tm / Sharp NMR (Structured) CD->Result_Stable Defined Minima Result_Unstable Low Tm / Broad NMR (Aggregated/Disordered) CD->Result_Unstable Random Coil NMR->Result_Stable Distinct Shifts NMR->Result_Unstable Line Broadening

Caption: Integrated workflow for synthesis and biophysical characterization of fluorinated peptides.

Decision Logic: Selecting the Right Fluorinated Analog

Use this logic tree to determine when 3-F-Phe is the superior choice over 4-F-Phe.

D Root Primary Structural Goal? Q1 Need to probe solvent exposure only? Root->Q1 Q2 Need to resolve side-chain rotation (Chi angles)? Q1->Q2 No Res_4F Use 4-F-Phe (Minimal Perturbation) Q1->Res_4F Yes Q3 Need to induce/stabilize specific Pi-stacking? Q2->Q3 No Res_3F Use 3-F-Phe (Symmetry Breaking) Q2->Res_3F Yes (Dipole Directionality) Q3->Res_4F General Hydrophobicity Q3->Res_3F Edge-to-Face Tuning Res_2F Use 2-F-Phe (Steric Locking) Q3->Res_2F Restricted Backbone

Caption: Decision matrix for selecting fluorinated phenylalanine analogs based on structural objectives.

Part 4: References

  • BenchChem. Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide. (2025).[1][2][3][4]

  • Safferthal, M., et al. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.[5] Phys.[1][6][7] Chem. Chem. Phys. (2024).[5][8]

  • Luck, L. A., & Johnson, C. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.[7] Protein Science (2000).[7]

  • Robalo, J. R., & Vila Verde, A. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation.[6] Phys.[1][6][7] Chem. Chem. Phys. (2019).[6]

  • Salwiczek, M., et al. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chem. Soc. Rev. (2012).

Sources

In Vivo Metabolic Fate of Fluorinated Amino Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of a hydrogen atom with fluorine-18 (


F) in amino acids creates powerful molecular probes for Positron Emission Tomography (PET). However, the in vivo utility of these probes is strictly dictated by their metabolic fate. Unlike glucose analogs (

F-FDG), which rely on phosphorylation for trapping, fluorinated amino acids (FAAs) exhibit diverse retention mechanisms ranging from pure transport equilibration to enzymatic conversion.

This guide objectively compares the three most clinically relevant FAAs:


F-FET  (Tyrosine analog), 

F-FDOPA
(Phenylalanine/DOPA analog), and

F-FACBC
(Fluciclovine, Leucine analog). We analyze their transport specificity, intracellular fate, and systemic clearance to provide a decision-making framework for experimental design.

Mechanistic Deep Dive: Transport and Intracellular Fate

The "metabolic fate" of an FAA is a two-step process: Entry (Transport) and Retention (Intracellular processing). Understanding the dissociation between these two steps is critical for interpreting PET data.

The Entry: Transporter Specificity

Amino acid transport is the rate-limiting step for all three tracers. The two dominant systems are:

  • System L (LAT1/SLC7A5): Sodium-independent, transports large neutral amino acids (Leucine, Tyrosine, Phenylalanine). Highly upregulated in gliomas and hypoxic tumors.

  • System ASC (ASCT2/SLC1A5): Sodium-dependent, transports Alanine, Serine, Cysteine, and Glutamine. Upregulated in prostate and breast cancers (linked to mTOR signaling).

TracerPrimary TransporterSecondary TransporterSpecificity Note

F-FET
LAT1 (SLC7A5)LAT2Highly Specific. Does not bind ASCT2. This specificity makes it ideal for brain tumors as it crosses the BBB (LAT1) but has low background in inflammatory cells (often ASCT2/LAT2 driven).

F-FDOPA
LAT1 LAT2Similar to FET, transports across BBB via LAT1.

F-FACBC
ASCT2 (SLC1A5)LAT1Broad Spectrum. The ASCT2 affinity is the key differentiator, driving high uptake in prostate carcinoma where ASCT2 is overexpressed.
The Fate: Trapping vs. Metabolism

Once inside the cell, the tracers diverge significantly.

  • 
    F-FET (Transport Trap):  FET is not  a substrate for protein synthesis and is not  metabolized intracellularly. Its retention is governed by the asymmetry of transport (influx > efflux) and the expansion of the intracellular amino acid pool. It is a "pure transport probe."
    
  • 
    F-FACBC (Pool Trap):  Similar to FET, FACBC is a synthetic non-metabolizable analog. It is not incorporated into proteins. It relies on the high demand for amino acids in rapidly dividing cells to maintain a high intracellular concentration gradient.
    
  • 
    F-FDOPA (Enzymatic Trap):  FDOPA acts as a "false precursor." Inside the cell, it is a substrate for Aromatic L-Amino Acid Decarboxylase (AADC) , which converts it to 
    
    
    
    F-Fluorodopamine
    . This charged metabolite is trapped in synaptic vesicles. Note: This pathway is specific to dopaminergic neurons and neuroendocrine tumors. In other tissues, it may simply equilibrate like FET.
Visualization: Cellular Pathways

CellularFate cluster_blood Extracellular Space (Blood) cluster_cell Tumor Cell Cytosol FET_out 18F-FET LAT1 LAT1 Transporter FET_out->LAT1 FDOPA_out 18F-FDOPA FDOPA_out->LAT1 FACBC_out 18F-FACBC FACBC_out->LAT1 ASCT2 ASCT2 Transporter FACBC_out->ASCT2 FET_in 18F-FET (Free Pool) LAT1->FET_in Influx >> Efflux FDOPA_in 18F-FDOPA LAT1->FDOPA_in FACBC_in 18F-FACBC (Free Pool) ASCT2->FACBC_in High Affinity Protein Protein Incorporation FET_in->Protein NO FACBC_in->Protein NO AADC AADC Enzyme FDOPA_in->AADC FDA 18F-Fluorodopamine (Vesicular Trap) AADC->FDA Decarboxylation

Caption: Differential intracellular fates. FET and FACBC rely on transport asymmetry (pool trapping), whereas FDOPA undergoes enzymatic conversion to Fluorodopamine for retention.

Systemic Pharmacokinetics & Stability

The "fate" of the tracer also includes its systemic clearance, which determines the background noise in specific organs.

Excretion Profiles
  • Renal Excretion (FET & FDOPA): Both FET and FDOPA are cleared primarily through the kidneys. This results in high bladder activity, which can obscure pelvic tumors (e.g., prostate, cervical).

  • Non-Renal Excretion (FACBC):

    
    F-FACBC has a unique advantage: it exhibits negligible renal excretion  in the first hour. It is cleared via the liver and pancreas (hepatobiliary).
    
    • Implication: The lack of urinary activity makes FACBC the superior choice for imaging prostate cancer recurrence in the prostatic bed, as the bladder signal does not interfere.

Metabolic Stability (Defluorination)

Defluorination releases free


F-fluoride, which binds to bone hydroxyapatite. High bone uptake degrades image quality and complicates skeletal metastasis detection.
  • 
    F-FET:  Extremely stable. Negligible defluorination in vivo.
    
  • 
    F-FACBC:  Highly stable. Minimal defluorination.[1]
    
  • 
    F-FDOPA:  Susceptible to peripheral metabolism.
    
    • COMT Pathway: FDOPA is methylated by Catechol-O-methyltransferase (COMT) in the liver/blood to form 3-O-methyl-6-[

      
      F]fluoro-L-DOPA (3-OMFD) . 3-OMFD crosses the BBB but is not trapped, reducing tumor-to-background contrast.
      
    • Solution: Clinical protocols often require pre-administration of Carbidopa (AADC inhibitor) and sometimes Entacapone (COMT inhibitor) to increase the bioavailability of the parent FDOPA.

Comparative Data Summary

Feature

F-FET

F-FDOPA

F-FACBC (Fluciclovine)
Primary Indication Gliomas (Primary & Recurrent)Neuroendocrine Tumors, Parkinson's, GliomasProstate Cancer Recurrence
Transport Mechanism LAT1 specificLAT1 / LAT2ASCT2 / LAT1
Intracellular Fate Free pool (Transport trap)Enzymatic conversion (Fluorodopamine)Free pool (Transport trap)
Protein Incorporation NoNoNo
Systemic Clearance Renal (High bladder signal)Renal (High bladder signal)Hepatobiliary (Low bladder signal)
Metabolic Stability High (>90% parent at 60 min)Moderate (Requires Carbidopa)High
Blood-Brain Barrier High penetrationHigh penetrationLow/Moderate penetration

Experimental Protocol: Metabolite Analysis of F-FDOPA

Because FDOPA undergoes complex peripheral metabolism (unlike FET or FACBC), validating its fate in your specific animal model is crucial. The following protocol describes how to differentiate the parent tracer from its metabolites (3-OMFD, Fluorodopamine) in plasma or tissue.

Reagents & Equipment
  • Mobile Phase: 0.1% Acetic Acid (aq) / Acetonitrile (97:3 v/v). Note: Keep organic content low to retain polar catecholamines.

  • Column: Phenomenex Luna C18(2) or equivalent Reverse Phase C18 (5 µm, 250 x 4.6 mm).

  • Protein Precipitation Agent: 2.5 M Perchloric Acid (PCA) or Methanol/0.1% HCl (9:1).

  • Detection: UV (280 nm) for cold standards; Gamma/Radiometric detector for

    
    F.
    
Workflow Step-by-Step
  • Sample Collection:

    • Collect blood (0.5 mL) into EDTA tubes containing sodium metabisulfite (antioxidant) to prevent oxidation of catecholamines.

    • Centrifuge (2000 x g, 5 min, 4°C) to separate plasma.

  • Protein Precipitation (Crucial Step):

    • Add 200 µL of Plasma to 200 µL of cold Methanol/HCl (or PCA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. The pellet contains proteins; the supernatant contains free FDOPA and metabolites.

  • HPLC Analysis:

    • Inject 20-50 µL of supernatant onto the C18 column.

    • Flow rate: 1.0 mL/min. Isocratic elution.

  • Data Interpretation:

    • Retention Order (Typical):

      • 
        F-Fluorodopamine (Most polar, elutes first ~3-5 min).
        
      • 
        F-FDOPA (Parent, ~6-8 min).
        
      • 3-OMFD (Methylated metabolite, less polar, ~10-12 min).

    • Calculate Metabolic Purity :

      
      .
      
Visualization: Analytical Workflow

Protocol cluster_peaks Radiometric Detection Output Sample Biological Sample (Plasma/Tissue) Precip Protein Precipitation (MeOH/HCl or PCA) Sample->Precip Spin Centrifugation (15,000g, 4°C) Precip->Spin Supernatant Supernatant (Free Tracer + Metabolites) Spin->Supernatant HPLC Reverse Phase HPLC (C18 Column, Acidic Mobile Phase) Supernatant->HPLC Peak1 Peak 1: Fluorodopamine (Metabolite) HPLC->Peak1 Peak2 Peak 2: FDOPA (Parent) HPLC->Peak2 Peak3 Peak 3: 3-OMFD (Metabolite) HPLC->Peak3

Caption: Workflow for separating parent FDOPA from its metabolic products using HPLC.

References

  • Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine, 40(1), 205-212. Link

  • Langen, K. J., et al. (2006). "Biokinetics of 18F-FET in patients with brain tumors." Nuclear Medicine and Biology, 33(3), 287-294. Link

  • Schuster, D. M., et al. (2007). "Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma." Journal of Nuclear Medicine, 48(1), 56-63. Link

  • Heiss, W. D., et al. (1996). "Investigation of transport and metabolism of L-[18F]fluorodopa in Parkinson's disease." Journal of Nuclear Medicine, 37(10), 1618-1624. Link

  • Kanai, Y., et al. (2001). "The SLC1 high-affinity glutamate and neutral amino acid transporter family." Molecular Aspects of Medicine, 22(4-5), 157-242. Link

Sources

Advanced Validation of Target Engagement via 19F-NMR Fluorinated Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Target Engagement Using Fluorinated Molecular Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Binding vs. Function" Gap

In modern drug discovery, a critical attrition point occurs when a compound shows phenotypic activity but fails to demonstrate biophysical target engagement in a relevant environment. Traditional methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) often suffer from artifacts—surface immobilization effects in SPR or indirect stability readouts in TSA.

This guide analyzes 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy as a superior alternative for validating target engagement.[1][2][3] By utilizing fluorinated molecular probes—either as "spy" ligands (Ligand-Observed) or incorporated into the protein itself (Protein-Observed)—researchers can achieve direct, solution-phase validation of binding events with atomic-level resolution.

Technical Deep Dive: The Physics of Fluorine Sensitivity

Why 19F?

The 19F nucleus is the "Goldilocks" of biophysics:

  • Zero Background: Fluorine is virtually absent in biological systems, meaning 100% of the signal comes from your probe.

  • Extreme Sensitivity: The 19F chemical shift is highly sensitive to changes in the local electronic environment (van der Waals contacts, electrostatics, and hydrogen bonding). A binding event typically induces a significant Chemical Shift Perturbation (CSP).

  • Dynamic Range: Unlike 1H-NMR, the 19F chemical shift range spans >300 ppm, eliminating signal overlap.

The Mechanism of Detection

When a fluorinated probe binds to a target, its electronic environment changes. This alters the Larmor frequency of the 19F spin. The magnitude of this shift (


) and the line shape depend on the exchange regime:
  • Fast Exchange: A single peak moves as a weighted average of free and bound states (allows

    
     calculation via titration).
    
  • Slow Exchange: Distinct peaks for "free" and "bound" states appear (allows direct quantification of bound fraction).

Comparative Analysis: 19F-NMR vs. Industry Standards

The following table contrasts 19F-NMR methods (specifically PrOF and n-FABS) against standard biophysical assays.

Table 1: Performance Comparison of Target Engagement Methods
Feature19F-NMR (PrOF/n-FABS) SPR (Surface Plasmon Resonance) CETSA (Cellular Thermal Shift)
Readout Nature Direct (Structural/Electronic environment)Direct (Mass accumulation)Indirect (Thermal stability)
State Solution-phase (Native)Immobilized (Surface artifacts possible)Solution/Lysate
Sensitivity (

)
mM to nM (Excellent for fragments)pM to

M
Qualitative / Low resolution
False Positives Very Low (Chemical shift is specific)High (Non-specific binding to matrix)Moderate (Off-target stabilization)
Protein Req. Moderate (20-50

M)
Low (<10

M)
Variable
Structural Insight High (Detects allostery/conformational change)Low (Kinetics only)None
Throughput Medium (with autosamplers)HighHigh

Strategic Methodologies: Two Paths to Validation

There are two distinct approaches to using fluorinated probes. The choice depends on whether you can label your target or your ligand.

Method A: Ligand-Observed (n-FABS / FAXS)

Best for: Screening libraries against enzymes or validating competitive binding.

n-FABS (n-Fluorine Atoms for Biochemical Screening) uses a fluorinated substrate.[1][3][4][5][6][7] The enzyme converts this substrate into a product, which has a distinct chemical shift.

  • Protocol Logic: You are not looking at the drug directly; you are looking at the inhibition of the substrate-to-product conversion peak.

  • Advantage: Requires nanomolar protein concentrations (catalytic amounts).

Method B: Protein-Observed (PrOF NMR)

Best for: Fragment-based drug discovery (FBDD), allosteric site validation.[8]

PrOF (Protein-Observed Fluorine) involves incorporating fluorinated amino acids (e.g., 5-Fluoro-Tryptophan) into the target protein.

  • Protocol Logic: The protein is the probe. When a ligand binds anywhere near the fluorinated residue, the 19F signal shifts.

  • Advantage: Detects binding at distal allosteric sites that competitive assays miss.

Visualizing the Workflow

The following diagram illustrates the decision process and workflow for selecting the correct 19F methodology.

G Start Target Engagement Goal Q1 Is the Target an Enzyme? Start->Q1 Q2 Can you label the Protein? Q1->Q2 No / Unknown Method_nFABS Method: n-FABS (Ligand-Observed) Q1->Method_nFABS Yes (Substrate available) Q2->Start No (Consider SPR) Method_PrOF Method: PrOF NMR (Protein-Observed) Q2->Method_PrOF Yes (Expression system) Exp_nFABS Exp: Mix Enzyme + Fluorinated Substrate + Drug Method_nFABS->Exp_nFABS Exp_PrOF Exp: Express Protein w/ 5-Fluoro-Trp + Titrate Drug Method_PrOF->Exp_PrOF Readout_nFABS Readout: Substrate/Product Peak Ratio (IC50) Exp_nFABS->Readout_nFABS Readout_PrOF Readout: Chemical Shift Perturbation (Kd) Exp_PrOF->Readout_PrOF

Caption: Decision matrix for selecting Ligand-Observed (n-FABS) vs. Protein-Observed (PrOF) 19F-NMR workflows.

Detailed Experimental Protocol: PrOF NMR Titration

This protocol describes the validation of a small molecule binder using Protein-Observed Fluorine (PrOF) NMR . This is the "gold standard" for structural validation in solution.

Phase 1: Probe Generation (Protein Labeling)
  • Expression System: Use an auxotrophic E. coli strain (Trp-).

  • Induction: Grow cells in minimal media. At induction (OD600 ~0.8), add 5-Fluoro-Tryptophan (5FW) (typically 50–100 mg/L) instead of Tryptophan.

  • Purification: Purify the protein using standard affinity chromatography (Ni-NTA/SEC).

  • QC: Verify >95% labeling efficiency via Mass Spectrometry (mass shift of +18 Da per Trp).

Phase 2: Sample Preparation
  • Buffer: Use a simple buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4). Avoid buffers with high proton density if running concurrent 1H experiments, though 19F is robust.

  • D2O: Add 10% D2O for the lock signal.

  • Internal Standard: Add 50

    
    M Trifluoroacetic acid (TFA)  or a similar standard in a coaxial insert (to avoid interaction with the protein) for chemical shift referencing.
    
  • Protein Conc: Dilute labeled protein to 25–50

    
    M.
    
Phase 3: The Titration Experiment (Data Acquisition)
  • Reference Scan: Acquire a 1D 19F-NMR spectrum of the apo-protein. Ensure the relaxation delay (d1) is sufficient (typically 1–2 seconds for proteins) to avoid saturation.

  • Titration: Add the test compound (ligand) in stepwise equivalents (e.g., 0.25x, 0.5x, 1x, 2x, 5x, 10x

    
    ).
    
    • Critical Step: Maintain constant protein concentration by adding the ligand from a concentrated stock or back-calculating dilution factors.

  • Acquisition: Record 1D 19F spectra at each step.

    • Parameter Check: Center the carrier frequency on the protein signals (typically -110 to -130 ppm for 5FW). Sweep width should cover ~50 ppm.

Phase 4: Analysis & Validation
  • Track Shifts: Overlay the spectra. Observe the movement of the specific Trp resonance.

  • Curve Fitting: Plot the change in chemical shift (

    
    ) vs. Ligand Concentration 
    
    
    
    .
  • Calculation: Fit the data to the binding isotherm equation to extract

    
    :
    
    
    
    
    (Where [P] is protein concentration and [L] is ligand concentration).

Mechanism of Action Diagram

The following diagram details the physical causality of the signal change in a PrOF experiment.

Mechanism Ligand Ligand (Drug) Complex Ligand-Protein Complex Ligand->Complex Binding Protein 19F-Labeled Protein (Apo State) Protein->Complex Signal_Apo Signal A: -120.0 ppm Protein->Signal_Apo NMR Readout Environment Electronic Environment Change (Shielding/Deshielding) Complex->Environment Induces Signal_Bound Signal B: -120.5 ppm Environment->Signal_Bound Shift (CSP) Signal_Apo->Signal_Bound Delta (Δδ)

Caption: Causality chain: Binding alters the local electronic environment of the 19F nucleus, resulting in a measurable chemical shift perturbation.

References

  • Pomerantz, W. C., et al. (2012).[9] "Protein-observed fluorine NMR: a newer tool for fragment-based drug discovery."[8] ACS Chemical Biology.[9]

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society.

  • Codina, A., et al. (2013). "Development of fragment-based n-FABS NMR screening applied to the membrane enzyme FAAH." ChemBioChem.

  • Nagatoishi, S., et al. (2018).[2] "A combination of 19F NMR and surface plasmon resonance for site-specific hit selection."[2] Bioorganic & Medicinal Chemistry.

  • Norton, R. S., et al. (2016). "19F NMR viewed through two different lenses: ligand-observed and protein-observed applications." Journal of Biomolecular NMR.

Sources

Comparative Guide: Optimizing Antibody Specificity for Fluorinated vs. Native Peptide Antigens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into peptide antigens—often to enhance metabolic stability or map binding interfaces—presents a unique immunological challenge.[1] Fluorine is a "bioisostere paradox": it mimics hydrogen sterically (Van der Waals radius 1.47 Å vs. 1.20 Å) but mimics the hydroxyl group electronically (high electronegativity). Consequently, antibodies raised against fluorinated peptides frequently exhibit complex cross-reactivity profiles with their wild-type (WT) counterparts.

This guide provides a technical comparison of antibody generation strategies and details a self-validating workflow to isolate high-specificity antibodies that can distinguish between a fluorinated residue (e.g., 4-fluoro-phenylalanine) and its native equivalent.

Part 1: The Challenge of Fluorine in Epitope Recognition[2]

To design effective reagents, one must understand the "Fluorine Effect" on the paratope-epitope interface. It is not merely a single atom change; it alters the local solvation shell and electrostatic potential.

The Mechanism of Recognition[2]
  • Polar Hydrophobicity: Fluorine creates a hydrophobic surface that simultaneously possesses a strong dipole. Antibodies often recognize this unique "polar hydrophobic" patch, leading to high specificity.

  • Steric Exclusion: While small, the size increase from H to F can be sufficient to disrupt the "lock and key" fit of an antibody raised against the WT peptide, effectively making the F-peptide a distinct hapten.

  • Electronic Repulsion: If the antibody binding pocket relies on a hydrogen bond donor at the substitution site, the fluorine (a H-bond acceptor/repeller in this context) will abolish binding.

Diagram 1: The Fluorine Recognition Interface This diagram illustrates the steric and electronic impact of Fluorine substitution on Antibody Binding.

FluorineRecognition Ab_WT Anti-WT Antibody (Paratope) Ag_WT Native Antigen (Phe Residue) Ab_WT->Ag_WT Perfect Match Ag_F Fluorinated Antigen (4-F-Phe Residue) Ab_WT->Ag_F Cross-Reactivity Test Interaction_1 High Affinity (H-Bond Network) Ab_WT->Interaction_1 Interaction_2 Steric Clash / Electronic Repulsion Ab_WT->Interaction_2 Ab_F Anti-Fluoro Antibody (Paratope) Ab_F->Ag_F Target Binding Interaction_3 Specific 'Polar Hydrophobic' Fit Ab_F->Interaction_3 Interaction_1->Ag_WT Interaction_2->Ag_F Interaction_3->Ag_F

Caption: Comparative binding mechanics showing how steric clashes (WT Ab vs. F-Ag) and polar-hydrophobic fits (F-Ab vs. F-Ag) drive specificity.

Part 2: Comparative Analysis of Antibody Formats

When targeting fluorinated epitopes, the choice of antibody format dictates the success of distinguishing the modification.

FeaturePolyclonal Antibodies (pAbs)Monoclonal Antibodies (mAbs)Recombinant Abs (rAbs)
Epitope Coverage Multi-epitope: Recognizes the F-site AND the peptide backbone.Single-epitope: Can be screened to bind only the F-site.Tunable: Can be engineered for extreme specificity.
Cross-Reactivity Risk High: Requires rigorous negative depletion (see Protocol).Low to Medium: Depends on the screening clone selection.Very Low: Selection via phage display allows precise negative selection.
Cost/Timeline Low / 3-4 MonthsHigh / 6-9 MonthsHigh / 2-4 Months
Best Use Case Detecting total peptide (F + WT) or when budget is limited.Quantitative assays (ELISA/PK) requiring strict F-specificity.Structural biology or therapeutic leads.
Sensitivity to F-Position Robust: Will bind even if F-site is slightly masked.Sensitive: Binding often lost if F-site is buried.Highly Sensitive: Can be selected for specific conformations.

Recommendation: For most research applications (Western Blot, IHC), Polyclonal Antibodies with Negative Depletion (Strategy B below) offer the best balance of cost and specificity. For clinical PK assays, mAbs are mandatory.

Part 3: Experimental Workflow – The "Double-Pass" System

To generate a polyclonal antibody that specifically recognizes the fluorinated peptide and not the native peptide, you must employ a Negative Selection (Depletion) strategy.

Phase 1: Immunogen Design
  • Carrier Protein: KLH (Keyhole Limpet Hemocyanin) is standard.

  • Linker Strategy: Use a rigid linker (e.g., PEG) to expose the fluorinated residue. Crucial: Ensure the fluorine modification is distal to the carrier protein attachment point to maximize immune exposure.

Phase 2: The "Double-Pass" Purification Protocol

This is the core self-validating system.

  • Crude Serum Collection: Harvest serum after the 3rd or 4th boost.

  • Column A (Positive Selection): Immobilize the Fluorinated Peptide on Sepharose/Agarose beads.

    • Action: Pass serum through Column A.

    • Result: Binds both specific (Anti-F) and backbone-reactive (Anti-Peptide) antibodies.

    • Elution: Low pH glycine (pH 2.5), immediately neutralized.

  • Column B (Negative Selection): Immobilize the Native (WT) Peptide on beads.

    • Action: Pass the eluate from Column A through Column B.

    • Result: The "Backbone-reactive" antibodies bind to the column. The Flow-Through contains the highly specific Anti-Fluorine antibodies.

Diagram 2: Double-Pass Purification Workflow This workflow ensures the removal of cross-reactive species.

PurificationWorkflow Serum Crude Serum (Contains Anti-F, Anti-WT, Anti-Linker) Col_A Column A: Positive Selection (Immobilized Fluorinated Peptide) Serum->Col_A Bind Eluate_A Eluate A (Enriched for Peptide Binders) Col_A->Eluate_A Elute (pH 2.5) Col_B Column B: Negative Selection (Immobilized Native/WT Peptide) Eluate_A->Col_B Pass Through Waste Bound Fraction (Cross-Reactive Abs) Col_B->Waste Capture WT Binders Final_Ab Final Flow-Through (Specific Anti-Fluoro Abs) Col_B->Final_Ab Collect Flow-Through

Caption: Flow-through from the Native Peptide column yields the specific Anti-Fluorine antibody.

Part 4: Analytical Validation (Data Presentation)

Once purified, the antibody must be validated using a Differential ELISA .

Protocol: Differential ELISA
  • Coat Plate:

    • Rows A-D: Fluorinated Peptide (1 µg/mL).

    • Rows E-H: Native Peptide (1 µg/mL).

  • Block: 3% BSA in PBST.

  • Primary Ab: Titrate the purified antibody (1:100 to 1:100,000).

  • Detection: HRP-conjugated secondary Ab.

Data Interpretation Guide
ScenarioELISA Result (F-Peptide)ELISA Result (WT-Peptide)InterpretationAction
A (Ideal) High OD (>2.0)Low OD (<0.2)Success: High Specificity.Proceed to application.[3]
B (Cross) High OD (>2.0)High OD (>1.5)Failure: Incomplete Depletion.Repeat Column B (Negative Selection).[4]
C (Poor) Low OD (<0.5)Low OD (<0.5)Failure: Poor Immunogenicity.Redesign antigen (change linker or carrier).
D (Hapten) High OD (>2.0)Low OD (<0.2)Check: Is it binding the Linker?Test against Irrelevant Peptide + Linker.
Part 5: Troubleshooting & Optimization

1. The "Linker Effect"

  • Problem: Antibodies recognize the linker (e.g., Cysteine-Maleimide bridge) rather than the fluorine.

  • Solution: Use a different linker chemistry for screening (ELISA) than was used for immunization. If you immunized with Maleimide-KLH, screen on a Streptavidin-Biotin plate.

2. Surface Plasmon Resonance (SPR) for Affinity (


) 
ELISA is qualitative. For drug development, use SPR (Biacore) to measure kinetics.
  • Expectation: A specific anti-fluorine antibody often shows a slower off-rate (

    
    ) for the F-peptide compared to the WT-peptide due to the hydrophobic effect of fluorine stabilizing the complex [1].
    
  • Threshold: A 10-fold difference in

    
     (e.g., 1 nM for F-peptide vs. 10 nM for WT) is usually sufficient for specific detection in biological assays.
    
References
  • Piepenbrink, K. H., et al. "Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding."[1][2] UNL Institutional Repository. [Link]

  • Hoffmann-Röder, A., et al. "Antibody recognition of fluorinated MUC1 glycopeptide antigens."[5] Chemical Communications, 2012. [Link]

  • Benet, C., & Van Cutsem, P. "Negative purification method for the selection of specific antibodies from polyclonal antisera."[6] BioTechniques, 2002.[6] [Link]

  • Doyon, J. B., & Jain, A.[7] "The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase."[7] Organic Letters, 1999.[7] [Link]

  • Creative Diagnostics. "Direct ELISA Protocol." Creative Diagnostics Protocols. [Link]

Sources

Functional Comparison: Proteins with vs. without 3-Fluorophenylalanine (3-F-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The substitution of Phenylalanine (Phe) with 3-Fluorophenylalanine (3-F-Phe) is a high-fidelity bioengineering strategy that functions primarily as a non-perturbing structural probe while offering context-dependent enhancements in proteolytic and thermal stability.

Unlike aggressive mutations that disrupt folding, 3-F-Phe acts as a "stealth" modification. It introduces a sensitive


F-NMR reporter  with 100% natural abundance and zero biological background, allowing researchers to monitor real-time protein dynamics, ligand binding, and folding intermediates without altering the native tertiary structure. While the atomic radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), the modification is generally steric-neutral but electronically significant, often increasing local hydrophobicity and altering 

stacking interactions.

Part 1: Physicochemical & Structural Comparison

The core functional differences stem from the atomic substitution at the meta position of the phenyl ring. This alters the electronic distribution without collapsing the hydrophobic core.

Table 1: Physicochemical Properties (Phe vs. 3-F-Phe)[1]
FeatureWild-Type Phenylalanine (Phe)3-Fluorophenylalanine (3-F-Phe)Functional Implication
Van der Waals Radius 1.20 Å (Hydrogen)1.47 Å (Fluorine)Minimal steric perturbation; usually accommodated in packed cores.
Electronegativity 2.1 (Pauling)3.98 (Pauling)Creates a polarized C-F bond; alters local electrostatic potential.
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Increased resistance to oxidative degradation.
Hydrophobicity HighIncreasedFluorination typically increases lipophilicity, potentially stabilizing hydrophobic cores.
NMR Active Nucleus

H (High background)

F (Zero background)
Primary Utility: Enables high-sensitivity NMR without isotopic enrichment of the whole protein.

-Electron Density
Electron-rich ringElectron-deficient ringAlters cation-

and

stacking interactions; can tune ligand binding affinity.

Part 2: Functional Performance Analysis

Thermal and Proteolytic Stability

Incorporating 3-F-Phe often leads to a "Fluorine Effect" where the protein exhibits enhanced stability.

  • Mechanism: The C-F bond is highly hydrophobic and chemically inert. When 3-F-Phe is buried in the hydrophobic core, it can increase the packing density and the energy required to unfold the protein.

  • Data Trend: Studies on model proteins (e.g., Ubiquitin, GFP variants) often show a thermal melting temperature (

    
    ) increase of 1–3°C  per substitution, though this is site-dependent. If the fluorine atom points toward a steric clash, stability may decrease.
    
  • Proteolysis: The electron-withdrawing nature of fluorine deactivates the aromatic ring, making the residue less susceptible to oxidative attack and certain proteolytic cleavages.

Enzymatic Activity and Kinetics[2][3]
  • Catalytic Efficiency (

    
    ):  For enzymes where Phe is involved in substrate recognition (e.g., via hydrophobic clefts), 3-F-Phe substitution rarely abolishes activity. However, it can modulate affinity (
    
    
    
    ).
    • Case Study: In the E. coli leucine-specific receptor, 3-F-Phe incorporation allowed for the mapping of ligand-induced conformational changes without disrupting sugar binding, proving its utility as a functional silent reporter.

  • Ligand Binding: The altered dipole moment at the meta position can be used to "tune" binding pockets. If a ligand relies on cation-

    
     interactions with a specific Phe, the electron-deficient 3-F-Phe will weaken this interaction, providing a tool to quantify the energetic contribution of that specific residue.
    
The F-NMR Advantage

This is the dominant application.


F has 83% of the sensitivity of 

H but suffers from no background noise in biological samples.[1]
  • Resolution: 3-F-Phe provides a distinct chemical shift sensitive to the local environment (solvent exposure vs. buried).

  • Dynamics: Relaxation rates (

    
    ) of the 
    
    
    
    F nucleus allow quantification of protein breathing motions and folding pathways on the microsecond-to-millisecond timescale.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Mechanistic Impact of 3-F-Phe Substitution

This diagram illustrates how the atomic substitution propagates to functional changes.

Mechanistic_Impact cluster_input Atomic Substitution cluster_properties Physicochemical Changes cluster_outcome Functional Outcome Phe Phenylalanine (Phe) (C-H Bond) FPhe 3-Fluorophenylalanine (C-F Bond) Phe->FPhe Substitution Sterics Steric Volume (+0.27 Å) FPhe->Sterics Elec Electronegativity (Polarized Ring) FPhe->Elec Hydro Hydrophobicity (Increased) FPhe->Hydro Stab Thermal Stability (Tm Modulation) Sterics->Stab Core Packing NMR 19F-NMR Signal (High Sensitivity) Elec->NMR Chemical Shift Inter Interaction Tuning (Pi-Stacking/Binding) Elec->Inter Dipole Effect Hydro->Stab Hydrophobic Effect

Caption: Causal flow from atomic H→F substitution to macroscopic protein stability and NMR utility.

Diagram 2: Experimental Incorporation Workflow

Comparison of Global Incorporation (Auxotrophs) vs. Site-Specific (Orthogonal Pairs).

Incorporation_Workflow Start Start: Protein Design Global_Node Method A: Global Incorporation (Replace all Phe) Start->Global_Node Site_Node Method B: Site-Specific (Genetic Code Expansion) Start->Site_Node Auxotroph Use Phe- Auxotrophic Strain (e.g., E. coli KA197) Global_Node->Auxotroph Media Media: Minimal Medium + 3-F-Phe (No Phe) Auxotroph->Media Express Protein Expression Media->Express Plasmid Plasmid: Gene with TAG Stop Codon + Orthogonal tRNA/Synthetase Site_Node->Plasmid Induction Induction + Add 3-F-Phe Plasmid->Induction Induction->Express Purify Purification (Ni-NTA/SEC) Express->Purify Validation Validation: Mass Spec (Intact) + 19F-NMR Purify->Validation

Caption: Decision tree for incorporating 3-F-Phe: Global replacement (Auxotrophs) vs. Precision labeling (Orthogonal).

Part 4: Experimental Protocols

Method A: Global Incorporation (Residue-Specific)

Best for: Studying global stability changes or when site-specificity is not required.

  • Strain Selection: Use a Phenylalanine auxotroph E. coli strain (e.g., strain KA197 or DL41) defective in the pheA gene.

  • Pre-Culture: Grow cells in M9 minimal medium supplemented with 0.4% glucose, antibiotics, and 0.05 mg/mL L-Phenylalanine (limiting concentration) at 37°C.

  • Depletion Phase: Monitor OD

    
    . When cells reach mid-log phase (OD ~0.5–0.7), centrifuge (4000g, 10 min) and wash pellets twice with sterile 0.9% NaCl to remove residual Phe.
    
  • Induction & Incorporation: Resuspend cells in fresh M9 medium containing 1 mM 3-Fluorophenylalanine (no Phe).

  • Expression: Induce with IPTG (1 mM). Incubate for 4–12 hours. Note: Growth will be slower than WT due to the metabolic burden.

  • Validation: Perform Intact Protein Mass Spectrometry. Expect a mass shift of +18 Da per Phenylalanine residue (F = 19, H = 1; 19 - 1 = 18).

Method B: Site-Specific Incorporation (Orthogonal tRNA/RS)

Best for: NMR probes at specific interaction interfaces.

  • Genetic Design: Mutate the target Phe codon to the Amber stop codon (TAG ) in your expression plasmid.

  • Co-Transformation: Transform E. coli BL21(DE3) with:

    • Plasmid 1: Target Protein-TAG.

    • Plasmid 2: Orthogonal pair (e.g., MjTyrRS variant evolved for 3-F-Phe + MjtRNA

      
      ).
      
  • Growth: Grow in LB or 2xYT until OD

    
     ~0.5.
    
  • Supplementation: Add 3-Fluorophenylalanine (dissolved in dilute NaOH or acidic water) to a final concentration of 1–3 mM.

  • Induction: Add IPTG and Arabinose (if using pEVOL system) to induce the synthetase and target protein.

  • Harvest: Proceed with standard purification.

References

  • Peterson, R. (2020).[2] Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences.[2] [Link]

  • Galles, G., et al. (2023).[3] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health (PMC). [Link]

  • Luck, L.A., & Falke, J.J. (1991). 19F-NMR studies of the D-galactose chemosensory receptor. 1. Sugar binding yields a global structural change.[4] Biochemistry. [Link]

  • Crowley, P. B., et al. (2012).[5] Fluorine-19 NMR as a probe of protein interactions. Chemical Communications. [Link]

Sources

Safety Operating Guide

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Irritant / Potential HF Generator upon Combustion) Primary Disposal Path: High-Temperature Incineration with Acid Gas Scrubbing. Immediate Action: Segregate from non-halogenated organic waste. Although this compound is not a "halogenated solvent" (like dichloromethane), the presence of the fluorine atom on the aromatic ring necessitates disposal in Halogenated Waste streams to ensure proper thermal destruction and capture of hydrogen fluoride (HF) byproducts.

Chemical Profile & Hazard Identification

Compound: Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate Synonyms: 3-Fluoro-L-phenylalanine methyl ester CAS (Free Base): 1217606-68-2 (Generic/Salt forms vary)

To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound is a fluorinated phenylalanine derivative.[1][2][3] While the C-F bond is metabolically stable, it presents specific challenges during thermal decomposition (incineration).

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk during transfer.
Solubility Soluble in MeOH, DMSO, dilute acidLiquid waste will likely be generated during cleaning/synthesis.
Combustibility Combustible OrganicSuitable for thermal destruction (Incineration).
Halogen Content Fluorine (F) CRITICAL: Combustion generates HF gas. Must NOT be burned in standard municipal waste streams.
Hazard Classification (GHS)[3]
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][6]

Disposal Decision Workflow

The following flowchart illustrates the logical decision tree for disposing of this compound in various states (pure solid, solution, or contaminated debris).

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, HPLC effluent, dissolved stock) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid - Toxic' SolidPath->SolidContainer LiquidSegregation Segregation Check: Is the solvent Halogenated? LiquidPath->LiquidSegregation FinalDisp Final Disposal: High-Temp Incineration (w/ HF Scrubbing) SolidContainer->FinalDisp HaloStream Stream A: Halogenated Organic Waste (Contains DCM, Chloroform, or Fluorinated solute) LiquidSegregation->HaloStream Solvent is Halogenated FluorineOverride CRITICAL OVERRIDE: Solute contains Fluorine. Default to Halogenated Stream? LiquidSegregation->FluorineOverride Solvent is Non-Halogenated HaloStream->FinalDisp NonHaloStream Stream B: Non-Halogenated Organic Waste (Methanol, Ethanol, DMSO) NonHaloStream->FinalDisp FluorineOverride->HaloStream Yes (Best Practice) FluorineOverride->NonHaloStream No (Only if <1% concentration & permitted by local EHS)

Figure 1: Disposal Logic Flowchart. Note the "Fluorine Override" path; even if dissolved in methanol (non-halogenated), the presence of the fluorinated solute often mandates the Halogenated Waste stream to protect incinerator infrastructure.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure compound, weighing boats, contaminated gloves, and silica gel from purification.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Collection:

    • Transfer solid waste directly into the jar.

    • Do not sweep dust into general trash.

    • If the solid is a hydrochloride salt, ensure the container is dry to prevent hydrolysis and acid generation.

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE .

    • Chemical Constituents: "this compound" (Do not use abbreviations like "Fluoro-Phe").

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container closed at all times.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste, or stock solutions.

  • Solvent Compatibility Check:

    • If dissolved in DCM or Chloroform : Automatically goes to Halogenated Waste .

    • If dissolved in Methanol, Ethanol, or DMSO :

      • Scientific Best Practice: Dispose of in Halogenated Waste .

      • Reasoning: While the solvent is combustible, the fluorinated solute will generate HF upon combustion. Placing it in the non-halogenated stream (often used for fuel blending) can corrode standard boilers or violate emissions permits.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (e.g., HPLC mobile phase with TFA), neutralize to pH 5-9 before adding to the organic waste carboy to prevent drum over-pressurization or degradation of the container.

  • Transfer:

    • Use a funnel with a lid/latch mechanism.

    • Fill carboy to only 90% capacity to allow for thermal expansion.

  • Labeling:

    • List ALL solvents (e.g., "Methanol 95%, Water 4%").

    • List the solute: "this compound <1%".

    • Tag as Halogenated Solvent Waste .

Spill Contingency Plan

In the event of a bench-top spill, follow this self-validating cleanup loop:

  • Secure: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety goggles).

  • Contain:

    • Solid Spill: Cover with a damp paper towel to prevent dust aerosolization.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Clean:

    • Scoop material (do not sweep dry dust) into a disposable bag.

    • Wipe the surface with soap and water .[1][2][7] (Note: The ester is stable enough that water alone may not solubilize it instantly; a surfactant helps).

    • Verification: Wipe the area with a fresh wet tissue. If no residue/streak remains, the surface is decontaminated.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container described in Protocol A.

Regulatory Framework (US Context)

While this specific compound is not typically a "P-listed" or "U-listed" waste under RCRA (Resource Conservation and Recovery Act), it is regulated based on its characteristics:

  • Waste Determination (40 CFR § 262.11): The generator must determine if the waste is hazardous. Due to GHS irritant status and fluorine content, it must be managed as chemical waste, not municipal trash.

  • Halogenated Organics: EPA regulations regarding the incineration of halogenated compounds require facilities to maintain specific temperatures (usually >1000°C) and residence times to ensure 99.99% destruction efficiency (DRE) and to scrub acid gases (HCl, HF).

Compliance Tip: Never pour this compound down the drain. It does not meet the criteria for elementary neutralization or drain disposal under POTW (Publicly Owned Treatment Works) permits due to its potential ecotoxicity and fluorinated nature.

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics - 40 CFR Part 261. Washington, D.C. Available at: [Link]

  • PubChem. Compound Summary: (2S)-2-amino-3-(3-fluorophenyl)propanoic acid (Parent Acid).[3] National Library of Medicine. Available at: [Link]

  • Tsang, W., et al. Incineration of Fluorinated Organics.[8] NIST / EPA. (Establishes the requirement for high-temperature destruction of C-F bonds). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.